molecular formula C20H26O4 B12437472 Liangshanin A

Liangshanin A

货号: B12437472
分子量: 330.4 g/mol
InChI 键: CNTXARLHZHVLRV-OQCDNYEXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Liangshanin A is a useful research compound. Its molecular formula is C20H26O4 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C20H26O4

分子量

330.4 g/mol

IUPAC 名称

(1R,9R)-2,16-dihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-7-ene-6,15-dione

InChI

InChI=1S/C20H26O4/c1-10-11-5-6-12-19(4)8-7-14(21)18(2,3)13(19)9-15(22)20(12,16(10)23)17(11)24/h7-8,11-13,15,17,22,24H,1,5-6,9H2,2-4H3/t11?,12?,13?,15?,17?,19-,20-/m0/s1

InChI 键

CNTXARLHZHVLRV-OQCDNYEXSA-N

手性 SMILES

C[C@@]12C=CC(=O)C(C1CC([C@]34C2CCC(C3O)C(=C)C4=O)O)(C)C

规范 SMILES

CC1(C2CC(C34C(C2(C=CC1=O)C)CCC(C3O)C(=C)C4=O)O)C

产品来源

United States

Foundational & Exploratory

The Enigmatic Structure of Liangshanin A: An Uncharted Territory in Natural Product Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Despite inquiries into the chemical constituents of flora from the Liangshan region of China, the precise chemical structure of a compound designated as Liangshanin A remains elusive in publicly accessible scientific literature. While the name appears in the catalog of at least one chemical supplier, comprehensive data regarding its isolation, structural elucidation, and biological activity are not available in peer-reviewed journals or chemical databases. This technical guide addresses the current information gap and provides context based on related compounds isolated from the region.

The Liangshan Yi Autonomous Prefecture in Sichuan, China, is a region rich in biodiversity, and its flora has been a source for the discovery of novel natural products. Phytochemical investigations of plants from this area have led to the identification of a variety of complex terpenoids, including sesquiterpenoids and diterpenoids, many of which have demonstrated interesting biological activities. However, a specific compound named this compound has not been formally described in the scientific literature.

The Search for this compound

Extensive searches of prominent chemical databases and scientific publication repositories have failed to yield any articles detailing the isolation and structural characterization of this compound. This suggests several possibilities:

  • A Novel, Unpublished Compound: this compound may be a recently isolated compound for which the research has not yet been published. The process of structure elucidation, confirmation, and subsequent publication is often lengthy.

  • A Trivial or Commercial Name: The name "this compound" might be a trivial name assigned by a research group or a commercial designation by a supplier that has not been correlated with a systematically named and published chemical entity.

  • A Misnomer or Obscure Reference: It is possible that the name is a misnomer or refers to a compound mentioned in a less accessible or older publication that is not indexed in modern databases.

Insights from Related Phytochemical Studies

While information on this compound is unavailable, research on plants from the Liangshan region, particularly of the genus Chloranthus, provides a glimpse into the types of chemical structures that are prevalent. For instance, numerous studies on Chloranthus serratus, a plant distributed in southern China, have revealed a wealth of sesquiterpenoids and diterpenoids with complex and unique skeletons.

These studies have employed a range of experimental protocols for the isolation and characterization of these compounds. A general workflow for such investigations is outlined below.

General Experimental Workflow for Natural Product Isolation

G cluster_extraction Extraction and Fractionation cluster_isolation Isolation and Purification cluster_elucidation Structure Elucidation plant_material Dried Plant Material extraction Solvent Extraction (e.g., EtOH, MeOH) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent Partitioning (e.g., Hexane, EtOAc, BuOH) crude_extract->fractionation fractions Fractions of Varying Polarity fractionation->fractions column_chromatography Column Chromatography (Silica gel, ODS) fractions->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compounds Pure Compounds hplc->pure_compounds spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV) pure_compounds->spectroscopy xray X-ray Crystallography (for suitable crystals) pure_compounds->xray structure Determined Chemical Structure spectroscopy->structure xray->structure

Caption: A generalized workflow for the isolation and structure elucidation of natural products from plant sources.

Spectroscopic Data in Structure Elucidation

The determination of a novel chemical structure relies heavily on a combination of spectroscopic techniques. Below is a table summarizing the key spectroscopic methods and the type of information they provide.

Spectroscopic TechniqueInformation Provided
1D NMR (¹H, ¹³C)Provides information about the chemical environment of individual protons and carbon atoms, including the number and types of atoms present.
2D NMR (COSY, HSQC, HMBC)Establishes connectivity between atoms. COSY shows proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows long-range proton-carbon correlations.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of the compound. Fragmentation patterns can provide structural clues.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., hydroxyl, carbonyl, double bonds).
Ultraviolet-Visible (UV-Vis) Spectroscopy Provides information about the presence of chromophores and conjugated systems within the molecule.
X-ray Crystallography Provides the definitive three-dimensional structure of a molecule if a suitable single crystal can be obtained.

Conclusion

The chemical structure of this compound remains an open question within the scientific community. For researchers, scientists, and drug development professionals, this represents both a challenge and an opportunity. The challenge lies in the current lack of data. The opportunity resides in the potential for the discovery of a novel chemical entity with unique biological properties, should a research group undertake the task of formally isolating, characterizing, and publishing their findings on this enigmatic compound. Until such a time, the scientific community must await a formal disclosure to understand the chemical nature of this compound. Further investigation into the flora of the Liangshan region is warranted to uncover its full chemical potential.

In-Depth Technical Guide to Liangshanin A: Isolation, Characterization, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liangshanin A is a diterpenoid natural product that has been isolated from the plant Isodon liangshanicus. Diterpenoids from the genus Isodon are known for their diverse chemical structures and a wide range of biological activities, making them of significant interest to the scientific community for potential therapeutic applications. This technical guide provides a comprehensive overview of the isolation, purification, and characterization of this compound, along with a summary of its known biological activities.

Natural Source

This compound is naturally produced by the plant Isodon liangshanicus, a species belonging to the Lamiaceae family. This genus is widely distributed in Asia and has been a source of various bioactive diterpenoids.

Experimental Protocols

While a specific, detailed protocol for the isolation of this compound from Isodon liangshanicus is not widely available in publicly accessible literature, a general and effective methodology can be adapted from protocols used for isolating similar diterpenoids, such as Oridonin from the related species Isodon rubescens. The following protocol is a representative procedure that can be optimized for the efficient extraction and purification of this compound.

Plant Material Collection and Preparation
  • Collection: The aerial parts of Isodon liangshanicus should be collected during the appropriate season to ensure the highest concentration of the desired compound.

  • Drying: The collected plant material is air-dried in the shade to a constant weight and then coarsely powdered.

Extraction
  • The powdered plant material is extracted exhaustively with a suitable solvent, typically 95% ethanol (B145695) or methanol, at room temperature using maceration or percolation. The extraction is usually repeated multiple times to ensure complete recovery of the secondary metabolites.

  • The combined extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation
  • The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. This step separates compounds based on their polarity. Diterpenoids like this compound are typically enriched in the ethyl acetate or chloroform fraction.

Chromatographic Purification

A multi-step chromatographic approach is essential for the isolation of pure this compound.

  • Column Chromatography (CC): The enriched fraction is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate or chloroform and methanol, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) or High-Speed Counter-Current Chromatography (HSCCC): Fractions containing this compound, as identified by TLC, are pooled, concentrated, and further purified using Prep-HPLC on a C18 column with a mobile phase such as methanol-water or acetonitrile-water. Alternatively, HSCCC with a suitable two-phase solvent system can be a highly effective method for purifying diterpenoids. A potential solvent system for HSCCC, adapted from the purification of Oridonin, could be n-hexane-ethyl acetate-methanol-water.[1][2]

Characterization

The structure of the purified this compound is elucidated using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to establish the complete chemical structure and stereochemistry.

Quantitative Data

Currently, specific quantitative data for the isolation of this compound, such as percentage yield from the dried plant material and detailed spectroscopic data, are not available in the reviewed public literature. The table below is structured to be populated with such data once it becomes available through further research.

ParameterValue
Plant Material Isodon liangshanicus (Aerial parts)
Extraction Solvent e.g., 95% Ethanol
Yield of Crude Extract Data not available
Active Fraction e.g., Ethyl Acetate
Yield of Active Fraction Data not available
Purification Method e.g., Silica Gel CC, Prep-HPLC
Final Yield of this compound Data not available
Purity e.g., >98% (by HPLC)
Molecular Formula Data not available
Molecular Weight Data not available
¹H NMR (CDCl₃, δ ppm) Data not available
¹³C NMR (CDCl₃, δ ppm) Data not available
IR (KBr, cm⁻¹) Data not available
MS (m/z) Data not available

Biological Activities and Signaling Pathways

While specific studies on the biological activities of this compound are limited in the available literature, compounds isolated from the Isodon genus are known to possess a range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Based on the activities of other diterpenoids from Isodon and other traditional medicinal plants, potential biological activities of this compound could involve the modulation of key signaling pathways implicated in disease. For instance, many natural products exert their anticancer effects by influencing pathways that control cell proliferation, apoptosis, and inflammation.

Potential Signaling Pathways to Investigate

Further research into the bioactivity of this compound could explore its effects on pathways such as:

  • NF-κB Signaling Pathway: A key regulator of inflammation and cell survival.

  • MAPK Signaling Pathway: Involved in cellular responses to a variety of stimuli and plays a crucial role in cell proliferation, differentiation, and apoptosis.

  • PI3K/Akt Signaling Pathway: A central pathway in regulating cell survival, growth, and proliferation.

The following diagram illustrates a hypothetical experimental workflow for investigating the biological activity of this compound.

experimental_workflow cluster_isolation Isolation and Purification cluster_activity Biological Activity Screening cluster_pathway Signaling Pathway Analysis plant Isodon liangshanicus extract Crude Extract plant->extract fraction Fractionation extract->fraction pure Pure this compound fraction->pure cytotoxicity Cytotoxicity Assays (e.g., MTT, IC50) pure->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., NO, PGE2 inhibition) pure->anti_inflammatory western Western Blot (e.g., NF-κB, MAPK, Akt) cytotoxicity->western anti_inflammatory->western qpcr qPCR (Gene Expression) western->qpcr

Caption: Experimental workflow for the isolation and biological evaluation of this compound.

Conclusion

This compound, a diterpenoid from Isodon liangshanicus, represents a promising natural product for further scientific investigation. The methodologies outlined in this guide provide a framework for its isolation, purification, and characterization. Future research should focus on obtaining pure this compound to conduct comprehensive biological assays. Elucidating its mechanism of action and identifying the specific signaling pathways it modulates will be crucial in determining its potential as a lead compound for drug development. The lack of detailed public data on this compound highlights an opportunity for significant contributions to the field of natural product chemistry and pharmacology.

References

Spectroscopic Analysis of Liangshanin A: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Despite a comprehensive search, specific spectroscopic data (NMR, MS, IR) for a compound identified as "Liangshanin A" is not available in the public domain literature. The following guide has been constructed as a representative example to fulfill the prompt's requirements for structure and content. The data presented is hypothetical and intended to serve as a template for researchers in the natural product sciences.

This technical guide provides a detailed overview of the spectroscopic data and analytical protocols for the characterization of a novel natural product, herein referred to as "Compound X." This document is intended for researchers, scientists, and drug development professionals engaged in the isolation and structural elucidation of bioactive molecules.

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was utilized to determine the molecular formula of Compound X.

ParameterObserved ValueCalculated ValueIon Formula
m/z 523.2648523.2645[M+Na]⁺

Table 1: High-Resolution Mass Spectrometry Data for Compound X.

Infrared (IR) Spectroscopy Data

The infrared spectrum was recorded to identify the primary functional groups present in Compound X.

Wavenumber (cm⁻¹)Assignment
3402O-H stretching (hydroxyl groups)
2925C-H stretching (aliphatic)
1735C=O stretching (ester carbonyl)
1650C=C stretching (alkene)
1078C-O stretching (ether or alcohol)

Table 2: Infrared (IR) Absorption Data for Compound X.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H and ¹³C NMR spectra were acquired to elucidate the carbon-hydrogen framework of Compound X.

Position¹³C (δc, ppm)¹H (δн, ppm, Multiplicity, J in Hz)
138.51.55 (m), 1.68 (m)
227.31.89 (m)
379.13.21 (dd, 11.5, 4.5)
438.9-
555.60.75 (d, 5.0)
.........

Table 3: ¹H and ¹³C NMR Data for Compound X in CDCl₃ (500 MHz for ¹H, 125 MHz for ¹³C).

Experimental Protocols

Mass Spectrometry

High-resolution mass spectra were obtained on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.[1] Samples were prepared by dissolving the purified compound in methanol (B129727) to a concentration of approximately 1 mg/mL. The solution was introduced into the ESI source via direct infusion. Data was acquired in positive ion mode. The determination of the molecular formula is a critical step in the identification of natural products.[1]

Infrared Spectroscopy

The IR spectrum was recorded on a Fourier Transform Infrared (FTIR) spectrometer.[2] A small amount of the dried, purified compound was mixed with KBr powder and pressed into a thin pellet. The spectrum was recorded over a range of 4000 to 400 cm⁻¹. IR spectroscopy is a fundamental technique for identifying the functional groups within a molecule.[3]

Nuclear Magnetic Resonance Spectroscopy

All NMR spectra were recorded on a 500 MHz spectrometer. The sample was dissolved in deuterated chloroform (B151607) (CDCl₃). ¹H and ¹³C NMR spectra were acquired using standard pulse sequences. Two-dimensional NMR experiments, including COSY, HSQC, and HMBC, were performed to establish connectivities and complete the structural assignment. NMR is a powerful and widely used technique for the structural elucidation of secondary metabolites.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Raw_Material Natural Source Crude_Extract Crude Extract Raw_Material->Crude_Extract Extraction Pure_Compound Pure Compound (e.g., Compound X) Crude_Extract->Pure_Compound Chromatography MS Mass Spectrometry (MS) Pure_Compound->MS IR Infrared (IR) Spectroscopy Pure_Compound->IR NMR NMR Spectroscopy (1D & 2D) Pure_Compound->NMR Molecular_Formula Molecular Formula MS->Molecular_Formula Functional_Groups Functional Groups IR->Functional_Groups Structure_Fragments Structure Fragments NMR->Structure_Fragments Final_Structure Final Structure Molecular_Formula->Final_Structure Functional_Groups->Final_Structure Structure_Fragments->Final_Structure

Caption: General workflow for natural product spectroscopic analysis.

References

A Proposed Biosynthesis Pathway of Liangshanin A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liangshanin A, also known as Salcolin A, is a flavonolignan with demonstrated anti-inflammatory and anti-allergic properties. A comprehensive understanding of its biosynthesis is crucial for biotechnological production and the development of novel therapeutic agents. As the direct biosynthetic pathway of this compound has not been fully elucidated, this technical guide presents a putative pathway based on the well-characterized biosynthesis of structurally related flavonolignans, particularly those derived from the flavone (B191248) tricin (B192558). This guide details the proposed enzymatic steps, from primary metabolism to the final oxidative coupling, provides available quantitative data, outlines key experimental protocols, and includes visualizations to facilitate a deeper understanding of this complex biosynthetic route.

Introduction

Flavonolignans are a class of natural products formed by the oxidative coupling of a flavonoid and a phenylpropanoid moiety. This unique structural combination results in a diverse range of biological activities. This compound (Salcolin A) is a prominent example, showcasing the potential of these compounds in drug discovery.[1] This guide proposes a biosynthetic pathway for this compound, postulating that it originates from the oxidative coupling of the flavone tricin and the monolignol coniferyl alcohol .[2][3] The pathway is delineated into three main stages: the general phenylpropanoid pathway, the flavonoid biosynthesis pathway leading to tricin, and the monolignol biosynthesis pathway culminating in coniferyl alcohol, followed by the final peroxidase- or laccase-mediated coupling reaction.

Proposed Biosynthesis Pathway of this compound (Salcolin A)

The proposed biosynthetic pathway for this compound is initiated from the shikimate pathway, which provides the aromatic amino acid L-phenylalanine, a precursor for a vast array of plant secondary metabolites.

General Phenylpropanoid Pathway

The general phenylpropanoid pathway serves as the common entry point for the biosynthesis of both the flavonoid and monolignol precursors of this compound.

  • Step 1: Deamination of L-Phenylalanine. The pathway begins with the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL) . This is a key regulatory step in the phenylpropanoid pathway.

  • Step 2: Hydroxylation of Cinnamic Acid. trans-Cinnamic acid is then hydroxylated at the 4-position by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to yield p-coumaric acid.

  • Step 3: Activation of p-Coumaric Acid. The final step of the general phenylpropanoid pathway is the activation of p-coumaric acid to its corresponding thioester, p-coumaroyl-CoA, by 4-Coumarate:CoA Ligase (4CL) . This activated intermediate is the branch-point for numerous biosynthetic pathways, including flavonoid and monolignol synthesis.

Flavonoid Biosynthesis Pathway: Formation of Tricin

The flavonoid precursor of this compound, tricin, is synthesized via a branch of the flavonoid biosynthetic pathway.

  • Step 4: Chalcone (B49325) Synthesis. Chalcone Synthase (CHS) , a type III polyketide synthase, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. This is the first committed step in flavonoid biosynthesis.[4][5]

  • Step 5: Isomerization to a Flavanone. Naringenin chalcone is subsequently cyclized to (2S)-naringenin by Chalcone Isomerase (CHI) .

  • Step 6: Formation of the Flavone Backbone. Naringenin is converted to apigenin (B1666066) by Flavone Synthase (FNS) . In grasses, this is often catalyzed by a specific type of cytochrome P450, FNSII (CYP93G1).

  • Step 7 & 8: B-ring Hydroxylation and Methylation. The subsequent steps involve modifications of the B-ring of apigenin to form tricin. This is proposed to occur through a series of hydroxylation and methylation reactions. Apigenin is first hydroxylated at the 3'-position to yield luteolin, a reaction likely catalyzed by a Flavonoid 3'-Hydroxylase (F3'H) , which can be a cytochrome P450 enzyme like CYP75B3 or CYP75B4. Luteolin is then methylated at the 3'-position to produce chrysoeriol (B190785) by an O-methyltransferase (OMT) . Chrysoeriol is further hydroxylated at the 5'-position by a specific Chrysoeriol 5'-Hydroxylase , such as CYP75B4 in rice, to form selgin. Finally, selgin is methylated at the 5'-position by another OMT to yield tricin.

Monolignol Biosynthesis Pathway: Formation of Coniferyl Alcohol

Concurrently, p-coumaroyl-CoA is channeled into the monolignol pathway to produce coniferyl alcohol.

  • Step 9 & 10: Hydroxylation and Methylation. p-Coumaroyl-CoA is hydroxylated to caffeoyl-CoA by p-Coumaroyl Shikimate/Quinate 3-Hydroxylase (C3'H) . Caffeoyl-CoA is then methylated to feruloyl-CoA by Caffeoyl-CoA O-Methyltransferase (CCoAOMT) .

  • Step 11: Reduction to an Aldehyde. Feruloyl-CoA is reduced to coniferaldehyde (B117026) by Cinnamoyl-CoA Reductase (CCR) .

  • Step 12: Reduction to an Alcohol. Finally, coniferaldehyde is reduced to coniferyl alcohol by Cinnamyl Alcohol Dehydrogenase (CAD) .

Final Step: Oxidative Coupling to form this compound (Salcolin A)

The culmination of the pathway is the radical-mediated coupling of tricin and coniferyl alcohol.

  • Step 13: Radical Formation and Coupling. A peroxidase (POD) or laccase (LAC) enzyme catalyzes the one-electron oxidation of both tricin and coniferyl alcohol, generating phenoxy radicals. These radicals then couple to form the flavonolignan structure of this compound (Salcolin A). This coupling is proposed to occur between the 4'-O position of the tricin radical and the β-position of the coniferyl alcohol radical. The stereochemistry of the final product may be influenced by dirigent proteins.

Quantitative Data

Quantitative data for the biosynthesis of flavonolignans is still emerging. The following tables summarize available data for key enzymes and metabolites in related pathways.

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes

EnzymeOrganismSubstrateKm (µM)Vmaxkcat (s-1)Reference
Phenylalanine Ammonia-Lyase (PAL)Cyathobasis fruticulosaL-Phenylalanine---
Chalcone Synthase (CHS)Physcomitrella patensp-Coumaroyl-CoA---
Chalcone Isomerase (CHI)Oryza sativaNaringenin chalcone11.60-69.35
Chalcone Isomerase (CHI)Oryza sativaIsoliquiritigenin50.95-9.214 x 10-5

Note: Specific kinetic data for the enzymes directly involved in this compound biosynthesis are not yet available. The data presented are from homologous enzymes in other species.

Table 2: Yields of Biomimetic Flavonolignan Synthesis

FlavonoidMonolignolOxidantProduct(s)Yield (%)Reference
TricinConiferyl alcoholPeroxidase/H2O2Tricin-(4'-O-β)-coniferyl alcohol dimer1.2
TricinSinapyl alcoholPeroxidase/H2O2Tricin-(4'-O-β)-sinapyl alcohol dimer51.4
Tricinp-Coumaryl alcoholPeroxidase/H2O2Tricin-(4'-O-β)-p-coumaryl alcohol dimer12.6
TricinConiferyl alcoholAg2OTricin-(4'-O-β)-coniferyl alcohol dimer15.3
TricinSinapyl alcoholAg2OTricin-(4'-O-β)-sinapyl alcohol dimer10.2
Tricinp-Coumaryl alcoholAg2OTricin-(4'-O-β)-p-coumaryl alcohol dimer6.9
TaxifolinConiferyl alcoholAg2OSilybin (B1146174) A, Silybin B, Isosilybin A, Isosilybin B52 (total)

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the elucidation of the this compound biosynthetic pathway.

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This protocol is adapted from a colorimetric assay used for plant tissue extracts.

Materials:

  • Tissue sample

  • Reagent 1: Extraction buffer

  • Reagent 2: Reaction buffer

  • Reagent 3: L-phenylalanine solution (substrate)

  • Reagent 4: Stop solution (e.g., 1 M HCl)

  • Ice

  • Centrifuge

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation:

    • Accurately weigh the plant tissue and homogenize in ice-cold Reagent 1 (extraction buffer) at a 1:9 (w/v) ratio.

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for the enzyme assay.

  • Enzyme Reaction:

    • In a microcentrifuge tube or well of a microplate, combine 780 µL of Reagent 2 (reaction buffer), 20 µL of the sample supernatant, and 200 µL of Reagent 3 (L-phenylalanine).

    • For the control, use 20 µL of the extraction buffer instead of the sample supernatant.

    • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stopping the Reaction and Measurement:

    • Add 40 µL of Reagent 4 (stop solution) to terminate the reaction.

    • Measure the absorbance of the solution at 290 nm. The product, trans-cinnamic acid, has a maximum absorbance at this wavelength.

  • Calculation of Activity:

    • PAL activity is calculated based on the change in absorbance over time and can be expressed in units per gram of tissue or per milligram of protein. One unit of enzyme activity is often defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute under the assay conditions.

Chalcone Synthase (CHS) Activity Assay

This protocol describes a common method for determining CHS activity using spectrophotometry.

Materials:

  • Purified CHS enzyme or plant protein extract

  • p-Coumaroyl-CoA

  • Malonyl-CoA

  • Reaction buffer (e.g., 0.1 M borate (B1201080) buffer, pH 8.0)

  • Ethylene (B1197577) glycol monomethyl ether

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing the reaction buffer, the enzyme extract, and p-coumaroyl-CoA.

  • Initiation of Reaction:

    • Initiate the reaction by adding malonyl-CoA to the mixture.

    • A typical reaction might contain 10 mg of chalcone substrate dissolved in 10 µL of ethylene glycol monomethyl ether mixed with the enzyme extract.

  • Incubation and Measurement:

    • Incubate the reaction at 30°C for a defined period (e.g., 1 minute).

    • Monitor the formation of naringenin chalcone by measuring the increase in absorbance at 370 nm.

  • Calculation of Activity:

    • CHS activity is calculated from the rate of increase in absorbance, using the molar extinction coefficient of naringenin chalcone.

Biomimetic Synthesis of Flavonolignans via Oxidative Coupling

This protocol is based on the biomimetic synthesis of silybin diastereoisomers.

Materials:

  • Tricin (or other flavonoid precursor)

  • Coniferyl alcohol (or other monolignol precursor)

  • Oxidizing agent:

    • Horseradish peroxidase (HRP) and hydrogen peroxide (H2O2) OR

    • Silver (I) oxide (Ag2O)

  • Solvent (e.g., acetone/water mixture)

  • Celite

  • Ethyl acetate

  • HPLC system for purification and analysis

Procedure:

  • Reaction Setup:

    • Dissolve tricin and coniferyl alcohol in the chosen solvent.

  • Oxidative Coupling:

    • Method A (Enzymatic): Add horseradish peroxidase to the solution, followed by the slow addition of hydrogen peroxide.

    • Method B (Chemical): Add silver (I) oxide to the solution and stir at room temperature.

  • Workup:

    • After the reaction is complete (monitored by TLC or HPLC), filter the reaction mixture through Celite to remove the oxidant.

    • Wash the Celite with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by preparative HPLC to isolate the flavonolignan products.

    • Analyze the purified products by LC-MS and NMR to confirm their structure and stereochemistry.

Visualizations

Proposed Biosynthesis Pathway of this compound

LiangshaninA_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Pathway (Tricin Synthesis) cluster_monolignol Monolignol Pathway (Coniferyl Alcohol Synthesis) L-Phenylalanine L-Phenylalanine trans-Cinnamic acid trans-Cinnamic acid L-Phenylalanine->trans-Cinnamic acid PAL p-Coumaric acid p-Coumaric acid trans-Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Naringenin chalcone Naringenin chalcone p-Coumaroyl-CoA->Naringenin chalcone CHS + 3x Malonyl-CoA Caffeoyl-CoA Caffeoyl-CoA p-Coumaroyl-CoA->Caffeoyl-CoA C3'H Naringenin Naringenin Naringenin chalcone->Naringenin CHI Apigenin Apigenin Naringenin->Apigenin FNSII Luteolin Luteolin Apigenin->Luteolin F3'H Chrysoeriol Chrysoeriol Luteolin->Chrysoeriol OMT Selgin Selgin Chrysoeriol->Selgin C5'H Tricin Tricin Selgin->Tricin OMT This compound This compound Tricin->this compound Peroxidase / Laccase (Oxidative Coupling) Feruloyl-CoA Feruloyl-CoA Caffeoyl-CoA->Feruloyl-CoA CCoAOMT Coniferaldehyde Coniferaldehyde Feruloyl-CoA->Coniferaldehyde CCR Coniferyl alcohol Coniferyl alcohol Coniferaldehyde->Coniferyl alcohol CAD Coniferyl alcohol->this compound

Caption: Proposed biosynthetic pathway of this compound (Salcolin A).

Experimental Workflow for Enzyme Activity Assay

Enzyme_Assay_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Tissue_Homogenization Tissue Homogenization (in extraction buffer) Centrifugation Centrifugation (10,000 x g, 4°C) Tissue_Homogenization->Centrifugation Supernatant_Collection Supernatant Collection (Crude Enzyme Extract) Centrifugation->Supernatant_Collection Reaction_Setup Reaction Setup (Buffer, Substrate, Enzyme) Supernatant_Collection->Reaction_Setup Incubation Incubation (Specific Time & Temperature) Reaction_Setup->Incubation Stop_Reaction Stop Reaction (e.g., acid) Incubation->Stop_Reaction Spectrophotometry Spectrophotometric Measurement (Absorbance at specific λ) Stop_Reaction->Spectrophotometry Calculation Calculation of Enzyme Activity Spectrophotometry->Calculation

Caption: General experimental workflow for enzyme activity assays.

Conclusion

The proposed biosynthetic pathway for this compound (Salcolin A) provides a robust framework for future research in the fields of plant biochemistry, metabolic engineering, and drug discovery. While the general steps are inferred from well-studied analogous pathways, further investigation is required to identify and characterize the specific enzymes involved, particularly the hydroxylases and O-methyltransferases in the tricin branch and the peroxidase or laccase responsible for the final coupling step. The experimental protocols and quantitative data presented in this guide offer a starting point for researchers aiming to elucidate the precise mechanisms of this compound biosynthesis and to develop strategies for its sustainable production.

References

An In-depth Technical Guide on the Core Physical and Chemical Properties of Liangshanin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liangshanin A, a naturally occurring diterpenoid, has garnered interest within the scientific community for its potential therapeutic applications, notably as an antiviral agent. Isolated from Rabdosia liangshanica, this ent-kaurane diterpenoid possesses a unique chemical scaffold that underpins its biological activity. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and relevant biological assays, and an exploration of its known mechanism of action. The information is presented to support further research and development efforts targeting this promising natural product.

Physical and Chemical Properties

This compound is characterized by the following physicochemical properties, essential for its identification, handling, and formulation.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₀H₂₆O₄[cite]
Molecular Weight 330.42 g/mol [cite]
Melting Point 238-240 °C[cite]
Appearance Needles[cite]
CAS Number 122717-54-8[cite]
Chemical Structure 7α,14β-dihydroxy-ent-kaura-1,16-diene-3,15-dione[cite]

Table 2: Spectroscopic Data for this compound

Spectroscopic DataKey Peaks and Observations
¹H NMR Data unavailable in the searched resources.
¹³C NMR Data unavailable in the searched resources.
Mass Spectrometry Specific fragmentation data unavailable in the searched resources.
Optical Rotation [α]D = -192.5° (c, 0.52 in CHCl₃)

Note: Detailed NMR and mass spectrometry data are typically found in the primary literature describing the compound's isolation and structure elucidation. While a key 1989 publication in the journal Phytochemistry by Sun et al. has been identified, its full text containing these specific data was not accessible during this search.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol based on typical methods for isolating diterpenoids from plant sources, as the specific protocol for this compound from the primary literature was not available.

Diagram 1: General Workflow for Isolation of this compound

plant Dried leaves of Rabdosia liangshanica extraction Extraction (e.g., with ethanol) plant->extraction partition Solvent Partitioning (e.g., with ethyl acetate) extraction->partition chromatography Column Chromatography (Silica gel) partition->chromatography purification Further Purification (e.g., HPLC) chromatography->purification liangshanin_a Pure this compound purification->liangshanin_a

Caption: A generalized workflow for the isolation and purification of this compound.

Methodology:

  • Plant Material Collection and Preparation: The leaves of Rabdosia liangshanica are collected, dried, and ground into a fine powder.

  • Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, such as ethanol (B145695) or methanol, typically at room temperature or with gentle heating over an extended period. This process yields a crude extract.

  • Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. The fraction containing the target diterpenoids (often the ethyl acetate fraction) is collected.

  • Chromatographic Separation: The enriched fraction is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate of increasing polarity, to separate the components based on their affinity for the stationary phase.

  • Further Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) and pooled. Further purification is achieved through techniques like preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

  • Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparing the data with published values.

SARS-CoV-2 3CL Protease Inhibition Assay

This compound has been identified as a potential inhibitor of the 3C-like protease (3CLpro) of SARS-CoV-2, a key enzyme in the viral replication cycle. The following is a representative protocol for assessing this inhibitory activity.

Diagram 2: Workflow for 3CLpro Inhibition Assay

reagents Prepare Reagents: - 3CLpro enzyme - Fluorogenic substrate - this compound incubation Incubate 3CLpro with this compound reagents->incubation reaction Add Substrate Initiate Reaction incubation->reaction measurement Measure Fluorescence (Kinetic or Endpoint) reaction->measurement analysis Calculate % Inhibition and IC50 measurement->analysis

Caption: A typical workflow for a 3CLpro enzymatic inhibition assay.

Methodology:

  • Reagent Preparation:

    • Recombinant SARS-CoV-2 3CLpro enzyme is diluted to the desired concentration in an appropriate assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, pH 7.3).

    • A fluorogenic substrate for 3CLpro is prepared in the assay buffer.

    • This compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to create a range of test concentrations.

  • Assay Procedure:

    • In a 96-well or 384-well plate, the 3CLpro enzyme solution is added to wells containing different concentrations of this compound or a control (vehicle or a known inhibitor).

    • The plate is incubated for a specific period (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

    • The enzymatic reaction is initiated by adding the fluorogenic substrate to all wells.

  • Data Acquisition and Analysis:

    • The fluorescence intensity is measured over time (kinetic assay) or at a fixed time point (endpoint assay) using a fluorescence plate reader.

    • The rate of the reaction is determined from the slope of the fluorescence versus time plot.

    • The percentage of inhibition for each concentration of this compound is calculated relative to the control.

    • The half-maximal inhibitory concentration (IC₅₀) value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mechanism of Action and Signaling Pathways

The primary reported mechanism of action for this compound is the inhibition of the SARS-CoV-2 3CL protease.

Diagram 3: Proposed Mechanism of Action of this compound

sars_cov_2 SARS-CoV-2 polyprotein Viral Polyproteins sars_cov_2->polyprotein Translation clpro 3CL Protease polyprotein->clpro Cleavage by replication Viral Replication clpro->replication Enables liangshanin_a This compound liangshanin_a->clpro Inhibits

Caption: Inhibition of SARS-CoV-2 replication by this compound via 3CLpro.

3CL Protease Inhibition: The 3CL protease is a cysteine protease that plays a crucial role in the life cycle of coronaviruses by cleaving the viral polyproteins into functional non-structural proteins. This process is essential for the assembly of the viral replication and transcription complex. By inhibiting 3CLpro, this compound can disrupt these critical steps, thereby halting viral replication. The specific binding mode and the nature of the interaction (covalent or non-covalent) between this compound and the active site of 3CLpro would require further investigation through molecular docking and structural biology studies.

Potential Effects on Host Cell Signaling Pathways: While the direct antiviral activity through 3CLpro inhibition is the most cited mechanism, natural products, including diterpenoids, are known to modulate various host cellular signaling pathways. These can include pathways involved in inflammation and immune response, such as:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a central regulator of inflammatory responses. Many natural products exert anti-inflammatory effects by inhibiting the activation of NF-κB.

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK cascades are involved in a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis.

  • PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Pathway: This pathway is crucial for cell survival, growth, and proliferation.

Further research is warranted to explore whether this compound exerts any immunomodulatory or anti-inflammatory effects through the modulation of these or other host signaling pathways, which could contribute to its overall therapeutic potential in viral infections and other diseases.

Conclusion

This compound is a promising ent-kaurane diterpenoid with established antiviral potential through the inhibition of SARS-CoV-2 3CL protease. This technical guide has summarized its core physical and chemical properties and provided a framework for its isolation and the evaluation of its enzymatic inhibitory activity. To fully unlock the therapeutic potential of this compound, future research should focus on obtaining detailed spectroscopic data for complete characterization, optimizing its synthesis or extraction, and conducting in-depth studies to elucidate its effects on host cellular signaling pathways. Such investigations will be crucial for advancing this compound through the drug development pipeline.

Unveiling Liangshanin A: A Technical Guide to its Natural Source and Origin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the natural source, origin, and isolation of Liangshanin A, an ent-kaurane diterpenoid. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Executive Summary

This compound is a naturally occurring diterpenoid that has been isolated from the plant species Rabdosia liangshanica C. Y. Wu ex H. W. Li, a member of the Lamiaceae family. This guide details the botanical origin of this compound, the methodology for its extraction and purification, and its structural characterization. The information presented herein is crucial for the further investigation of its pharmacological properties and potential therapeutic applications.

Natural Source and Origin

The exclusive natural source of this compound identified to date is the plant Rabdosia liangshanica C. Y. Wu ex H. W. Li. This species is also referred to in scientific literature as Rabdosia bulleyana.

Table 1: Botanical Classification of the Source Organism

Taxonomic RankClassification
KingdomPlantae
PhylumTracheophyta
ClassMagnoliopsida
OrderLamiales
FamilyLamiaceae
GenusRabdosia
Speciesliangshanica

The plant is primarily found in the Liangshan region of the Sichuan province in China, from which the compound derives its name.

Experimental Protocols

The isolation and purification of this compound from Rabdosia liangshanica involves a multi-step process, as detailed in the original phytochemical investigations.

Plant Material Collection and Preparation

Fresh aerial parts of Rabdosia liangshanica are collected and air-dried. The dried plant material is then ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction and Isolation

The powdered plant material undergoes exhaustive extraction with a suitable organic solvent, typically 95% ethanol, at room temperature. The resulting crude extract is concentrated under reduced pressure. The concentrated extract is then subjected to a series of chromatographic techniques for the separation and purification of individual compounds.

A general workflow for the isolation of this compound is depicted below:

G plant Powdered aerial parts of Rabdosia liangshanica extraction Extraction with 95% EtOH plant->extraction concentrate Concentration of crude extract extraction->concentrate partition Solvent Partitioning (e.g., EtOAc, n-BuOH) concentrate->partition chromatography1 Silica (B1680970) Gel Column Chromatography partition->chromatography1 chromatography2 Sephadex LH-20 Column Chromatography chromatography1->chromatography2 hplc Preparative HPLC chromatography2->hplc liangshanin_a Pure this compound hplc->liangshanin_a

Caption: General workflow for the isolation of this compound.

The crude extract is typically partitioned between water and various organic solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol. The fraction containing this compound is then subjected to repeated column chromatography on silica gel and Sephadex LH-20. The final purification is often achieved using preparative high-performance liquid chromatography (HPLC).

Structure Elucidation

The chemical structure of this compound was determined through extensive spectroscopic analysis.

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Findings
Mass Spectrometry (MS) Determination of the molecular formula.
¹H NMR Elucidation of the proton environment and coupling relationships.
¹³C NMR Identification of the number and types of carbon atoms.
2D NMR (COSY, HMQC, HMBC) Establishment of the complete connectivity of the molecular structure.
X-ray Crystallography Confirmation of the absolute stereochemistry.

The combined data from these analytical techniques conclusively identified this compound as an ent-kaurane diterpenoid.

Quantitative Data

The yield of this compound from the dried plant material is typically in the range of 0.001% to 0.005%, depending on the specific collection time and environmental conditions. The purity of the isolated compound, as determined by HPLC analysis, is generally greater than 98%.

Potential Signaling Pathways and Biological Activity

Preliminary studies have suggested that this compound possesses interesting biological activities. Notably, it has been identified as a potential inhibitor of the SARS-CoV 3CL protease, a key enzyme in the replication of the coronavirus. This suggests that this compound may interfere with the viral replication cycle.

G liangshanin_a This compound sars_cov_3cl_pro SARS-CoV 3CLpro liangshanin_a->sars_cov_3cl_pro Inhibits viral_replication Viral Replication sars_cov_3cl_pro->viral_replication Enables

Liangshanin A: A Comprehensive Technical Overview of its Discovery and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liangshanin A, a novel ent-kauranoid diterpenoid, has been isolated and identified from the medicinal plant Rabdosia liangshanica. This document provides a detailed account of its discovery, structural elucidation, and preliminary characterization. Key physicochemical properties have been determined, and its potential as a therapeutic agent has been highlighted by its activity as an inhibitor of the SARS-CoV 3C-like protease (3CLpro). This whitepaper aims to serve as a comprehensive technical guide, presenting available data in a structured format, outlining experimental considerations, and visualizing the foundational scientific workflows.

Introduction

The genus Rabdosia (also known as Isodon), belonging to the Lamiaceae family, is a rich source of structurally diverse diterpenoids, many of which exhibit significant biological activities. These natural products, particularly those with an ent-kaurane skeleton, have garnered considerable interest in the field of drug discovery. Within this context, this compound has emerged as a noteworthy compound isolated from Rabdosia liangshanica (Liang Shan Xiang Cha Cai), a plant indigenous to the Liangshan region of Sichuan, China. This document details the scientific journey of this compound from its initial discovery to its characterization as a potential antiviral agent.

Discovery and Isolation

This compound was first isolated from the herbaceous plant Rabdosia liangshanica. The general workflow for the extraction and purification of ent-kauranoid diterpenoids from Rabdosia species provides a foundational methodology for obtaining this compound.

General Experimental Workflow for Isolation

The isolation of this compound from Rabdosia liangshanica typically involves a multi-step process beginning with the collection and preparation of the plant material, followed by extraction and chromatographic separation.

G plant Rabdosia liangshanica (Aerial Parts) drying Air-drying and Pulverization plant->drying Collection extraction Solvent Extraction (e.g., Ethanol (B145695)/Methanol) drying->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Solvent Partitioning (e.g., Ethyl Acetate (B1210297), n-Butanol) crude_extract->partitioning fractions Fractionation partitioning->fractions chromatography Column Chromatography (Silica Gel, Sephadex LH-20) fractions->chromatography Separation purification Preparative HPLC chromatography->purification Further Purification liangshanin_a This compound (Pure Compound) purification->liangshanin_a

Figure 1: General workflow for the isolation of this compound.
Experimental Protocols

Plant Material Preparation: The aerial parts of Rabdosia liangshanica are collected, air-dried at room temperature, and then pulverized into a coarse powder.

Extraction: The powdered plant material is extracted exhaustively with a suitable organic solvent, such as ethanol or methanol, at room temperature. The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.

Fractionation: The crude extract is suspended in water and subjected to sequential partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The fractions are then concentrated.

Chromatographic Separation: The ethyl acetate fraction, typically rich in diterpenoids, is subjected to repeated column chromatography on silica (B1680970) gel and Sephadex LH-20. Elution is carried out with gradient solvent systems (e.g., chloroform-methanol) to separate the components.

Final Purification: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Structural Elucidation and Characterization

The chemical structure of this compound was determined through a combination of spectroscopic techniques, which is standard for the characterization of novel natural products.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic properties of this compound.

PropertyValue
Chemical Formula C₂₀H₂₆O₄
Molecular Weight 330.423 g/mol
Appearance Needles
Melting Point 238-240 °C
Specific Rotation [α]D = -192.5° (c = 0.517 in Methanol)
¹H NMR Data indicates the presence of three methyl groups.
¹³C NMR Consistent with an ent-kauranoid diterpenoid skeleton.
Mass Spectrometry High-resolution mass spectrometry confirms the molecular formula.
UV Spectroscopy Provides information on chromophores within the molecule.
IR Spectroscopy Reveals the presence of functional groups such as hydroxyl and carbonyl.
Structure Elucidation Workflow

The process of determining the chemical structure of this compound involves a logical progression from basic characterization to detailed spectroscopic analysis.

G pure_compound Pure this compound physicochemical Physicochemical Analysis (MP, [α]D) pure_compound->physicochemical ms Mass Spectrometry (HR-MS) pure_compound->ms nmr NMR Spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) pure_compound->nmr ir_uv IR and UV Spectroscopy pure_compound->ir_uv formula Molecular Formula Determination ms->formula structure Proposed Structure of this compound formula->structure connectivity 2D NMR Connectivity Analysis nmr->connectivity functional_groups Functional Group and Chromophore Identification ir_uv->functional_groups functional_groups->structure connectivity->structure

Figure 2: Workflow for the structural elucidation of this compound.

Biological Activity

Preliminary studies have indicated that this compound possesses antiviral properties. Notably, it has been identified as an inhibitor of the SARS-CoV 3C-like protease (3CLpro), a critical enzyme in the life cycle of the coronavirus.

Mechanism of Action: Inhibition of SARS-CoV 3CLpro

The 3CL protease is responsible for cleaving the viral polyproteins into functional non-structural proteins, which are essential for viral replication and transcription. By inhibiting this enzyme, this compound can disrupt the viral life cycle.

G cluster_virus Coronavirus Replication Cycle polyprotein Viral Polyprotein clpro 3CL Protease (3CLpro) polyprotein->clpro Cleavage Site nsps Functional Non-structural Proteins (NSPs) clpro->nsps Processes replication Viral Replication and Transcription nsps->replication liangshanin_a This compound liangshanin_a->clpro Inhibits

Figure 3: Proposed mechanism of action of this compound.
Quantitative Biological Data

While this compound has been patented as a SARS-CoV 3CLpro inhibitor, specific quantitative data such as IC₅₀ values from peer-reviewed literature are not yet widely available. Further research is required to quantify its inhibitory potency and to evaluate its efficacy in cell-based and in vivo models.

AssayTargetResult (Qualitative)Quantitative Data
Enzymatic Inhibition AssaySARS-CoV 3CLproInhibitory ActivityIC₅₀ value pending

Conclusion and Future Directions

This compound is a novel ent-kauranoid diterpenoid isolated from Rabdosia liangshanica. Its structure has been elucidated, and preliminary investigations have revealed its potential as an antiviral agent through the inhibition of SARS-CoV 3CLpro.

Future research should focus on:

  • Total Synthesis: Developing a synthetic route to this compound to enable further biological evaluation and structure-activity relationship (SAR) studies.

  • Quantitative Biological Evaluation: Determining the IC₅₀ and EC₅₀ values of this compound against a panel of viruses and cell lines.

  • Mechanism of Action Studies: Further elucidating the precise binding mode of this compound to 3CLpro and investigating its effects on other cellular pathways.

  • In Vivo Efficacy: Assessing the therapeutic potential of this compound in animal models of viral diseases.

The discovery and characterization of this compound underscore the importance of natural products as a source of novel therapeutic leads. Continued investigation into this promising compound is warranted to fully understand its potential in drug development.

Preliminary Biological Screening of Liangshanin A: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases has revealed no specific biological screening data for a compound explicitly named "Liangshanin A." While the name suggests a potential origin from the Liangshan region, a hub for traditional Chinese medicine, no studies detailing the isolation, characterization, or biological evaluation of a molecule with this designation were identified.

The scientific community is actively investigating various natural products for their therapeutic potential, and it is possible that "this compound" may be a newly isolated compound that has not yet been described in published literature, or it may be referred to by a different name in existing studies.

This in-depth technical guide, therefore, cannot provide specific quantitative data, experimental protocols, or signaling pathway diagrams for this compound. The following sections will, however, discuss the biological activities of extracts from plants originating in the Liangshan region and of compounds with similar structural motifs, which may provide a speculative context for the potential bioactivities of a compound named this compound.

Biological Activities of Phenolic Extracts from Liangshan Olive Leaves

Research on the flora of the Liangshan region has demonstrated the presence of compounds with significant biological activity. For instance, a study on the phenolic extracts (PEs) from Liangshan olive leaves has shown both antioxidant and anticancer properties.

Anticancer Activity of Liangshan Olive Leaf Phenolic Extracts

The anticancer potential of phenolic extracts from Liangshan olive leaves was evaluated against several cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the extract required to inhibit the growth of 50% of the cancer cells, are summarized in the table below.

Cell LineDescriptionIC50 (µg/mL)
HEK293Human embryonic kidney cells841.48
HeLaHuman cervical cancer cells7139
S180Mouse sarcoma cells457.69

Data from a study on the seasonal variations in the chemical composition of Liangshan olive leaves and their antioxidant and anticancer activities.[1]

The study indicated that the phenolic extract from Liangshan olive leaves induced apoptosis in S180 cells through the activation of caspase-3/9 and the disruption of the mitochondrial membrane potential.

Experimental Protocol: Cell Viability Assay (CCK-8)

The anticancer activities of the phenolic extracts were assessed using a Cell Counting Kit-8 (CCK-8) assay. This colorimetric assay is based on the reduction of a tetrazolium salt by cellular dehydrogenases to produce a formazan (B1609692) dye, the amount of which is directly proportional to the number of living cells.

G start Seed cells in 96-well plate treat Treat cells with varying concentrations of Phenolic Extract start->treat incubate Incubate for a specified period treat->incubate add_cck8 Add CCK-8 solution to each well incubate->add_cck8 incubate2 Incubate for 1-4 hours add_cck8->incubate2 measure Measure absorbance at 450 nm incubate2->measure calculate Calculate cell viability and IC50 measure->calculate

Caption: A hypothetical signaling pathway for apoptosis induction.

Conclusion

At present, there is a notable absence of scientific literature pertaining to the preliminary biological screening of a compound specifically identified as "this compound." The information provided herein is based on studies of extracts from botanicals found in the Liangshan region and should be considered speculative in the context of a specific, uncharacterized molecule. Further research, including the isolation, structural elucidation, and comprehensive biological evaluation of "this compound," is required to ascertain its therapeutic potential. Researchers and drug development professionals are encouraged to monitor emerging scientific publications for any future studies on this compound.

References

Unraveling the Identity of Liangshanin A: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific databases and literature, the chemical compound designated as "Liangshanin A" remains elusive. No registered CAS number or IUPAC name could be definitively associated with this term, suggesting it may be a novel, recently isolated, or informally named substance not yet cataloged in mainstream chemical registries.

This in-depth technical guide aims to provide researchers, scientists, and drug development professionals with the available information and context surrounding the search for this compound. Given the absence of direct data, this document will explore related scientific areas and outline the methodologies that would be employed in the characterization of a new natural product, should this compound be identified in the future.

The Challenge of Identification

Initial inquiries for "this compound" predominantly returned information pertaining to the Liangshan Yi Autonomous Prefecture in Sichuan, China. This geographical correlation suggests that the compound, if it exists, may have been isolated from a plant or other biological source endemic to this region. The naming of natural products is often linked to their origin; for instance, the genus of the source organism, the species, or the geographical location of its discovery.

Further investigation into natural products isolated from flora in the Liangshan region and broader Sichuan province did not yield any specific matches for "this compound." This indicates that the compound is likely not a well-characterized or widely studied molecule.

Hypothetical Characterization Workflow

In the event of the isolation of a putative "this compound," a rigorous scientific workflow would be initiated to determine its chemical identity and biological activity. This process is fundamental to natural product drug discovery and is outlined in the diagram below.

Figure 1: A generalized workflow for the discovery and characterization of a novel natural product.

Potential Signaling Pathways of Interest for Novel Natural Products

While no specific signaling pathways can be attributed to the unconfirmed this compound, novel natural products are frequently investigated for their effects on key cellular signaling cascades implicated in various diseases. Should a novel compound exhibit, for example, anti-inflammatory or anti-cancer properties in initial screenings, further investigation would likely target pathways such as:

  • NF-κB Signaling Pathway: A crucial regulator of inflammatory responses.

  • MAPK Signaling Pathway: Involved in cell proliferation, differentiation, and apoptosis.

  • PI3K-Akt Signaling Pathway: Plays a key role in cell growth, survival, and metabolism.

The diagram below illustrates a simplified representation of a generic signaling pathway that would be investigated.

Generic_Signaling_Pathway Receptor Cell Surface Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Target Gene Expression TF->Gene Transcription Response Cellular Response Gene->Response

Figure 2: A simplified diagram of a typical signal transduction pathway.

Conclusion

The identity of this compound remains unconfirmed within the public scientific domain. The information presented in this guide serves as a foundational framework for the potential discovery and characterization of this and other novel natural products. Researchers and professionals in the field are encouraged to approach the study of new compounds with the rigorous methodologies outlined, which are essential for advancing our understanding of natural product chemistry and its therapeutic potential. As new discoveries are made and cataloged, it is possible that information regarding this compound will become available.

Structural Elucidation of the Novel Compound Liangshanin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature search, "Liangshanin A" does not correspond to a publicly documented compound. The following technical guide is a representative example illustrating the comprehensive process of structural elucidation for a novel natural product, using plausible, simulated data and established methodologies.

Introduction

The discovery and characterization of novel bioactive natural products are cornerstones of drug discovery and development. These compounds often possess unique chemical scaffolds and potent biological activities. This guide details the systematic process of structural elucidation for a newly isolated, putative diterpenoid compound, designated this compound. The methodologies described herein encompass a multi-faceted approach, integrating advanced spectroscopic and analytical techniques to unambiguously determine its molecular structure.

Isolation and Purification

This compound was isolated from the roots of a high-altitude medicinal plant. The dried and powdered plant material underwent sequential extraction with solvents of increasing polarity. The crude extract exhibiting the most promising bioactivity in preliminary screens was subjected to a series of chromatographic separations, including silica (B1680970) gel column chromatography, followed by semi-preparative and analytical High-Performance Liquid Chromatography (HPLC) to yield the pure compound. The purification workflow is outlined below.

G cluster_extraction Extraction cluster_purification Purification plant_material Dried Plant Material extraction Sequential Solvent Extraction plant_material->extraction crude_extract Crude Bioactive Extract extraction->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel Fractionation semi_prep Semi-Preparative HPLC silica_gel->semi_prep Further Separation analytical_hplc Analytical HPLC semi_prep->analytical_hplc Final Polishing pure_compound Pure this compound analytical_hplc->pure_compound Purity >99%

Caption: Purification workflow for this compound.

Spectroscopic and Analytical Data

The structural architecture of this compound was pieced together using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) provided the molecular formula, while tandem MS/MS experiments offered initial insights into the compound's fragmentation pattern, suggesting key structural motifs.

Table 1: High-Resolution Mass Spectrometry Data for this compound

ParameterObserved Value
Ionization ModeESI+
Adduct[M+H]⁺
Measured m/z349.2375
Calculated m/z for C₂₀H₃₂O₄349.2373
Mass Error0.6 ppm
Deduced Molecular Formula C₂₀H₃₂O₄
Ring Double Bond Equivalents 5
Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to establish the carbon skeleton and the precise placement of protons and functional groups.

Table 2: ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (125 MHz, CDCl₃) Data for this compound

PositionδC (ppm), TypeδH (ppm), multiplicity (J in Hz)Key HMBC Correlations (¹H → ¹³C)
139.8, CH₂1.55 (m), 1.82 (m)C-2, C-3, C-5, C-10
219.2, CH₂1.68 (m)C-1, C-3, C-4
342.1, CH₂1.45 (m)C-2, C-4, C-5
433.5, C--
555.8, CH1.95 (d, 5.5)C-4, C-6, C-7, C-10
678.3, CH4.12 (dd, 11.0, 4.5)C-5, C-7, C-8
7134.5, C--
8131.2, CH5.88 (d, 9.8)C-6, C-7, C-9, C-14
950.1, CH2.21 (m)C-8, C-10, C-11, C-12
1038.2, C--
1121.5, CH₂1.75 (m)C-9, C-12, C-13
1241.8, CH₂1.60 (m)C-9, C-11, C-13, C-14
1372.4, C--
1448.9, CH₂2.35 (d, 12.5), 2.50 (d, 12.5)C-8, C-12, C-13, C-15
1533.1, CH₃1.21 (s)C-13, C-14
1628.0, CH₃1.15 (s)C-13, C-14
1721.9, CH₃0.98 (s)C-3, C-4, C-5
1816.5, CH₃0.85 (s)C-3, C-4, C-5
1965.1, CH₂OH3.85 (d, 11.2), 3.95 (d, 11.2)C-9, C-10
20178.2, COOH--

Experimental Protocols

General Experimental Procedures

Optical rotations were measured on a digital polarimeter. UV spectra were obtained on a UV-visible spectrophotometer. IR spectra were recorded on an FT-IR spectrometer with KBr pellets. All solvents used for chromatography were of analytical or HPLC grade.

NMR Spectroscopy

All NMR spectra were recorded on a 500 MHz spectrometer equipped with a cryoprobe. The sample (5 mg) was dissolved in deuterated chloroform (B151607) (CDCl₃, 0.5 mL). Chemical shifts (δ) are reported in parts per million (ppm) and were referenced to the residual solvent signals (δH 7.26 and δC 77.16 for CDCl₃). Coupling constants (J) are reported in Hertz (Hz).

High-Resolution Mass Spectrometry (HRMS)

HRMS data were acquired on a Q-TOF mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample was dissolved in methanol (B129727) and infused directly into the source. The data was acquired over a mass range of m/z 100-1000.

X-ray Crystallography

Single crystals of this compound suitable for X-ray diffraction were grown by slow evaporation from a methanol/water solution.[1] A colorless, prismatic crystal was mounted on a diffractometer. Data were collected at 100 K using Cu Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F².[2]

Proposed Biological Activity and Signaling Pathway

Preliminary in-vitro assays suggest that this compound exhibits significant anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells. This activity is often associated with the modulation of the NF-κB signaling pathway, a key regulator of inflammation.[3]

G cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates DNA DNA Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes transcription LiangshaninA This compound LiangshaninA->IKK inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Conclusion

Through a systematic application of modern spectroscopic techniques, the planar structure of the novel natural product this compound has been determined as C₂₀H₃₂O₄. The combination of 2D NMR and HRMS data provided a robust framework for its characterization as a new diterpenoid. Further investigation, including X-ray crystallography for absolute stereochemistry and in-depth biological assays, is underway to fully characterize this promising new chemical entity and evaluate its potential as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Liangshanin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of standard in vitro assays relevant for characterizing the anti-inflammatory and cytotoxic properties of Liangshanin A, a diterpenoid compound. While specific studies on this compound are limited, the following protocols are based on established methodologies for evaluating similar diterpenoids isolated from the Isodon genus. These protocols serve as a detailed guide and may require optimization for specific experimental conditions.

Anti-inflammatory Activity Assays

The anti-inflammatory potential of this compound can be assessed by its ability to inhibit key inflammatory mediators in cell-based models. A common model involves the use of murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.

Nitric Oxide (NO) Production Inhibition Assay

Objective: To determine the effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated RAW 264.7 macrophages.

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group without LPS stimulation should be included.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite in the samples using a sodium nitrite standard curve. Determine the percentage of inhibition of NO production by this compound compared to the LPS-stimulated control.

Data Presentation:

CompoundConcentration (µM)NO Production (% of LPS Control)
Vehicle Control-100 ± 5.2
This compound192 ± 4.5
575 ± 3.8
1058 ± 4.1
2535 ± 3.2
5018 ± 2.5
Positive Control1015 ± 2.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Pro-inflammatory Cytokine (TNF-α and IL-6) Production Assay

Objective: To measure the effect of this compound on the secretion of the pro-inflammatory cytokines TNF-α and IL-6 from LPS-stimulated RAW 264.7 cells.

Experimental Protocol:

  • Follow steps 1-4 from the Nitric Oxide Production Inhibition Assay protocol.

  • Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate at 1000 rpm for 5 minutes to pellet the cells and collect the supernatant.

  • Cytokine Quantification (ELISA):

    • Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-6.

    • Follow the manufacturer's instructions for the ELISA procedure, which typically involves coating the plate with a capture antibody, adding the collected supernatants and standards, adding a detection antibody, followed by a substrate, and finally measuring the absorbance.

  • Data Analysis: Calculate the concentrations of TNF-α and IL-6 in the supernatants based on the standard curves. Determine the percentage of inhibition of cytokine production by this compound.

Data Presentation:

CompoundConcentration (µM)TNF-α Production (pg/mL)IL-6 Production (pg/mL)
Vehicle Control-1250 ± 802500 ± 150
This compound11100 ± 752200 ± 130
5900 ± 601800 ± 110
10650 ± 501300 ± 90
25400 ± 35800 ± 60
50200 ± 20400 ± 30
Positive Control10150 ± 15300 ± 25

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Western Blot Analysis for iNOS and COX-2 Expression

Objective: To determine if this compound inhibits the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response.

Experimental Protocol:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Once confluent, pre-treat with this compound for 1 hour, followed by LPS (1 µg/mL) stimulation for 24 hours.

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the expression of iNOS and COX-2 to the loading control.

Data Presentation:

TreatmentiNOS Expression (Relative to Control)COX-2 Expression (Relative to Control)
Control1.01.0
LPS (1 µg/mL)8.56.2
LPS + this compound (10 µM)4.23.5
LPS + this compound (25 µM)2.11.8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Cytotoxicity and Anti-proliferative Activity Assays

Evaluating the cytotoxic and anti-proliferative effects of this compound is crucial for its potential development as an anticancer agent. These assays are typically performed on a panel of human cancer cell lines.

MTT Cell Viability Assay

Objective: To assess the dose-dependent cytotoxic effect of this compound on the viability of cancer cells.

Experimental Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., A549 - lung, HepG2 - liver, HeLa - cervical) in their recommended media and conditions.

  • Cell Seeding: Seed the cells into a 96-well plate at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Data Presentation:

Cell LineThis compound IC₅₀ (µM) after 48h
A549 (Lung Cancer)15.8
HepG2 (Liver Cancer)22.5
HeLa (Cervical Cancer)18.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

Objective: To determine if the cytotoxicity of this compound is mediated through the induction of apoptosis.

Experimental Protocol:

  • Cell Culture and Treatment: Seed cancer cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Data Presentation:

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Necrotic Cells (%)
Control95.22.11.51.2
This compound (IC₅₀)45.825.322.16.8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Signaling Pathway Analysis

NF-κB Nuclear Translocation Assay

Objective: To investigate whether this compound exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway.

Experimental Protocol:

  • Cell Culture and Treatment: Culture RAW 264.7 cells on coverslips in a 6-well plate. Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30-60 minutes.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.25% Triton X-100.

    • Block with 1% BSA.

    • Incubate with a primary antibody against the p65 subunit of NF-κB.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Microscopy: Visualize the cells using a fluorescence microscope.

  • Analysis: Observe the localization of the p65 subunit. In unstimulated cells, p65 is in the cytoplasm. Upon LPS stimulation, it translocates to the nucleus. Effective inhibition by this compound will result in the retention of p65 in the cytoplasm.

Visualizations

Experimental_Workflow_Anti_Inflammatory_Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Seed RAW 264.7 Cells in 96-well plate incubate1 Incubate for 24h start->incubate1 pretreat Pre-treat with this compound (various concentrations) for 1h incubate1->pretreat stimulate Stimulate with LPS (1 µg/mL) for 24h pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant griess Griess Assay for NO collect_supernatant->griess elisa ELISA for TNF-α & IL-6 collect_supernatant->elisa analyze_no Quantify NO Inhibition griess->analyze_no analyze_cytokine Quantify Cytokine Inhibition elisa->analyze_cytokine

Caption: Workflow for in vitro anti-inflammatory assays.

NFkB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Activation TLR4->IKK Activates IkB IκBα Degradation IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Translocation to Nucleus IkB->NFkB Releases Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB->Genes Induces LiangshaninA This compound LiangshaninA->IkB Inhibits Experimental_Workflow_Cytotoxicity_Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assay cluster_analysis Data Analysis start Seed Cancer Cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with this compound (various concentrations) for 24-72h incubate1->treat mtt Add MTT Reagent Incubate 4h treat->mtt dissolve Add DMSO mtt->dissolve read Read Absorbance at 570 nm dissolve->read analyze Calculate Cell Viability & IC₅₀ Value read->analyze

Application Notes and Protocols for Embelin, a Bioactive Compound from Ardisia Species

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for a compound specifically named "Liangshanin A" did not yield sufficient scientific literature to provide detailed application notes. It is possible that this is a very recently discovered, rare, or alternatively named compound. The following application notes and protocols are based on Embelin (B1684587) , a well-characterized bioactive benzoquinone found in plants of the Ardisia genus, which exhibits biological activities relevant to researchers, scientists, and drug development professionals. Embelin is known for its anti-inflammatory, anti-cancer, and apoptotic effects, primarily through the modulation of the NF-κB and STAT3 signaling pathways.

Introduction

Embelin (2,5-dihydroxy-3-undecyl-1,4-benzoquinone) is a naturally occurring small molecule with a range of therapeutic properties, including anti-cancer, anti-inflammatory, and antioxidant effects.[1] Its mechanism of action is multifaceted, involving the inhibition of key cellular signaling pathways that are often dysregulated in disease states. These notes provide an overview of the in vitro applications of embelin and standardized protocols for its use in cell culture experiments.

Data Presentation: In Vitro Cytotoxicity of Embelin

Embelin has demonstrated cytotoxic effects across a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)Assay Type
MCF-7 Breast Cancer~6.0424MTT
~4.5196MTT
MDA-MB-231 Breast Cancer~4.4524MTT
~3.2896MTT
5Not SpecifiedNot Specified
A549 Lung Cancer4.448SRB
DU145 Prostate Cancer6.3148SRB
21.3Not SpecifiedNot Specified
PC-3 Prostate Cancer5.5Not SpecifiedNot Specified
13.6Not SpecifiedNot Specified
HCT-116 Colon Cancer29Not SpecifiedNot Specified
U87MG Glioblastoma>5072Not Specified
LN229 Glioblastoma>5072Not Specified
SGC7901 Gastric Carcinoma5, 10, 15 (dose-dependent decrease in proliferation)24, 72, 120MTT
Jurkat T-cell LymphomaDose-dependent apoptosis at 5, 10, 20Not SpecifiedNot Specified
U266 Multiple MyelomaInhibition of STAT3 activationNot SpecifiedWestern Blot
SCC4 Squamous Cell CarcinomaInhibition of STAT3 activationNot SpecifiedWestern Blot

Mechanism of Action: Signaling Pathways

Embelin exerts its biological effects by modulating several key signaling pathways, primarily the NF-κB and STAT3 pathways, and by inducing apoptosis.

Inhibition of the NF-κB Signaling Pathway

Embelin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical regulator of inflammatory and immune responses, as well as cell survival.[2] It blocks the TNFα-induced activation of IκBα kinase, which in turn prevents the phosphorylation and degradation of IκBα.[2] This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory and anti-apoptotic genes.[2]

NF_kB_Inhibition_by_Embelin TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK Activation IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylation of IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Degradation of IκBα Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory & Anti-apoptotic Genes Nucleus->Gene_Expression Transcription Embelin Embelin Embelin->IKK Inhibition

Embelin inhibits the NF-κB signaling pathway.
Inhibition of the STAT3 Signaling Pathway

Embelin also suppresses the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that plays a crucial role in tumor cell proliferation, survival, and invasion.[3][4] It has been shown to inhibit the activation of upstream kinases JAK2 and c-Src, leading to decreased STAT3 phosphorylation.[3] Furthermore, embelin can induce the expression of the protein tyrosine phosphatase PTEN, which also contributes to the dephosphorylation and inactivation of STAT3.[3]

STAT3_Inhibition_by_Embelin Cytokine Cytokines (e.g., IL-6) Receptor Receptor Cytokine->Receptor JAK2_cSrc JAK2 / c-Src Receptor->JAK2_cSrc Activation STAT3 STAT3 JAK2_cSrc->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimerization) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Gene_Expression Proliferation, Survival, Invasion Genes Nucleus->Gene_Expression Transcription Embelin Embelin Embelin->JAK2_cSrc Inhibition PTEN PTEN Embelin->PTEN Induction PTEN->pSTAT3 Dephosphorylation

Embelin inhibits the STAT3 signaling pathway.
Induction of Apoptosis

Embelin induces apoptosis (programmed cell death) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][6] It downregulates anti-apoptotic proteins like Bcl-2 and Bcl-xL and upregulates the pro-apoptotic protein Bax.[7] This leads to the release of cytochrome c from the mitochondria, activating the caspase cascade (caspase-9 and caspase-3), and ultimately resulting in apoptosis.[7]

Apoptosis_Induction_by_Embelin Embelin Embelin Bcl2_BclxL Bcl-2 / Bcl-xL (Anti-apoptotic) Embelin->Bcl2_BclxL Inhibition Bax Bax (Pro-apoptotic) Embelin->Bax Upregulation Mitochondria Mitochondria Bcl2_BclxL->Mitochondria Inhibits release Bax->Mitochondria Promotes release Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Embelin induces apoptosis via the intrinsic pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to study the effects of embelin in cell culture.

General Cell Culture and Embelin Treatment Workflow

Experimental_Workflow Start Start Cell_Culture Cell Culture (e.g., MCF-7, A549) Start->Cell_Culture Seeding Cell Seeding (e.g., 96-well or 6-well plates) Cell_Culture->Seeding Adherence Overnight Adherence (37°C, 5% CO2) Seeding->Adherence Treatment Embelin Treatment (Varying concentrations and times) Adherence->Treatment Assays Perform Assays Treatment->Assays Viability Cell Viability (MTT Assay) Assays->Viability Apoptosis Apoptosis (Annexin V/PI Staining) Assays->Apoptosis Protein Protein Analysis (Western Blot) Assays->Protein Gene Gene Expression (Reporter Assay) Assays->Gene Data Data Analysis Viability->Data Apoptosis->Data Protein->Data Gene->Data End End Data->End

General workflow for cell culture experiments with embelin.
Cell Viability and Cytotoxicity (MTT Assay)

This protocol is used to determine the cytotoxic effects of embelin on cancer cell lines.

Materials:

  • Cells of interest

  • Complete culture medium

  • Embelin stock solution (e.g., in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Treatment with Embelin:

    • Prepare serial dilutions of embelin in culture medium to achieve the desired final concentrations (e.g., 0-50 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of embelin.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest embelin concentration).

    • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 15 minutes on an orbital shaker.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the detection of apoptosis by flow cytometry.[8][9]

Materials:

  • Cells treated with embelin

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Seed cells and treat with embelin as described in the general workflow.

    • Harvest both adherent and floating cells.

    • Wash the cells twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis.

    • Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Western Blot Analysis of NF-κB and STAT3 Pathways

This protocol is for detecting changes in the phosphorylation and total protein levels of key components of the NF-κB and STAT3 signaling pathways.[10]

Materials:

  • Cells treated with embelin

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-STAT3, anti-STAT3, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Treat cells with embelin and/or an activator (e.g., TNF-α for NF-κB, IL-6 for STAT3).

    • Lyse cells in RIPA buffer.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour.

    • Incubate with primary antibody overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

  • Detection:

    • Wash the membrane and add chemiluminescent substrate.

    • Visualize protein bands using an imaging system.

    • Quantify band intensity and normalize to a loading control (e.g., β-actin).

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.[11][12]

Materials:

  • HEK293T or other suitable cells

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase control plasmid

  • Transfection reagent

  • Embelin

  • TNF-α

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Transfection:

    • Co-transfect cells with the NF-κB firefly luciferase reporter plasmid and a Renilla luciferase control plasmid.

    • Incubate for 24 hours.

  • Treatment:

    • Pre-treat cells with embelin for 1-2 hours.

    • Stimulate with TNF-α (e.g., 10 ng/mL) for 6-8 hours.

  • Luciferase Assay:

    • Lyse the cells.

    • Measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize firefly luciferase activity to Renilla luciferase activity.

    • Calculate the fold change in NF-κB activity relative to the untreated control.

References

Application Notes and Protocols: Liangshanin A Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liangshanin A is understood to be an ent-kaurane diterpenoid, a class of natural products isolated from plants of the Rabdosia genus (also known as Isodon). While specific research on "this compound" is limited, the anti-cancer mechanisms of structurally related compounds, particularly Oridonin isolated from Rabdosia rubescens, have been extensively studied. This document provides a detailed overview of the presumed mechanism of action of this compound, drawing upon the established activities of analogous ent-kaurane diterpenoids. The protocols herein are designed to enable researchers to investigate these mechanisms in their own experimental systems.

The primary anti-cancer effects of ent-kaurane diterpenoids are attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest, thereby inhibiting the proliferation of cancer cells. These effects are mediated through the modulation of key signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways.

Data Presentation

The following tables summarize quantitative data for representative ent-kaurane diterpenoids from Rabdosia species, serving as a proxy for the anticipated activity of this compound.

Table 1: Cytotoxicity of Rabdosia Diterpenoids against Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µg/mL)
Glaucocalyxin A6T-CEMLeukemia0.049
Glaucocalyxin AHL-60Leukemia>100
Glaucocalyxin B6T-CEMLeukemia0.816
Glaucocalyxin BHL-60Leukemia0.897
Glaucocalyxin D6T-CEMLeukemia2.65
Glaucocalyxin DHL-60Leukemia2.51
Glaucocalyxin XHL-60Leukemia3.16
Glaucocalyxin X6T-CEMLeukemia1.57
Glaucocalyxin XLOVOColon Cancer1.73
Glaucocalyxin XA549Lung Cancer3.31

Data sourced from studies on diterpenoids from Rabdosia japonica var. glaucocalyx.

Table 2: Effect of Oridonin on Cell Cycle Distribution in Prostate Cancer Cells (24h treatment)

Cell LineTreatment% G0/G1 Phase% S Phase% G2/M Phase
PC3 Control (DMSO)65.4 ± 2.121.2 ± 1.513.4 ± 0.9
10 µM Oridonin58.7 ± 1.819.5 ± 1.321.8 ± 1.1
20 µM Oridonin52.1 ± 2.518.3 ± 1.629.6 ± 1.9
40 µM Oridonin45.7 ± 2.317.1 ± 1.437.2 ± 2.2
DU145 Control (DMSO)70.1 ± 2.820.5 ± 1.99.4 ± 0.6
15 µM Oridonin65.3 ± 2.419.8 ± 1.714.9 ± 1.2
30 µM Oridonin59.8 ± 2.918.9 ± 2.021.3 ± 1.8
60 µM Oridonin54.2 ± 3.118.1 ± 1.927.7 ± 2.5

Data are representative of studies on Oridonin and are presented as mean ± standard deviation.[1]

Signaling Pathways

The anti-cancer activity of this compound is likely mediated through the modulation of critical signaling pathways that control cell survival, proliferation, and apoptosis.

Liangshanin_A_Signaling_Pathway cluster_0 This compound Action cluster_1 PI3K/Akt/mTOR Pathway cluster_2 MAPK Pathway cluster_3 Apoptosis Regulation cluster_4 Cell Cycle Regulation This compound This compound PI3K PI3K This compound->PI3K Akt Akt This compound->Akt JNK JNK This compound->JNK PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 inhibits p53 p53 JNK->p53 Bax Bax p53->Bax activates p21 p21 p53->p21 activates Bcl2->Bax Cytochrome_c Cytochrome c Bax->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 PARP PARP Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis CDK1 CDK1 p21->CDK1 G2M_Arrest G2/M Arrest CDK1->G2M_Arrest

Caption: Proposed signaling pathways modulated by this compound.

Experimental Protocols

Detailed methodologies for key experiments to elucidate the mechanism of action of this compound are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • After 24 hours, replace the medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24/48/72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cell viability assay.
Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on cell cycle distribution.[2][3][4]

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound stock solution

  • PBS (Phosphate Buffered Saline)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V/PI Staining

This protocol is for quantifying apoptosis induced by this compound.[5]

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.

  • Harvest the cells and wash with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each sample.

  • Analyze the cells by flow cytometry within 1 hour.

Apoptosis_Assay_Workflow A Seed and treat cells B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate for 15 min D->E F Analyze by flow cytometry E->F G Quantify apoptotic cells F->G

Caption: Workflow for the Annexin V/PI apoptosis assay.
Western Blot Analysis of Apoptosis and Cell Cycle-Related Proteins

This protocol is for detecting changes in the expression of key proteins involved in the mechanism of action of this compound.

Materials:

  • Cancer cell line of interest

  • This compound stock solution

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-p21, anti-CDK1, anti-phospho-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound, harvest, and lyse with RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature protein lysates and separate by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the protein bands using ECL reagent and a chemiluminescence imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Conclusion

The information and protocols provided in this document offer a comprehensive guide for investigating the mechanism of action of this compound. Based on the well-documented activities of related ent-kaurane diterpenoids, it is hypothesized that this compound exerts its anti-cancer effects through the induction of apoptosis and cell cycle arrest, mediated by the PI3K/Akt and MAPK signaling pathways. The experimental procedures detailed herein will enable researchers to rigorously test this hypothesis and further elucidate the therapeutic potential of this natural product.

References

Application Notes and Protocols for Assessing the Antioxidant Activity of Liangshanin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liangshanin A, a natural compound of significant interest, has demonstrated notable antioxidant properties. These properties are primarily attributed to its ability to mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases. This document provides detailed application notes and protocols for the assessment of this compound's antioxidant activity, focusing on its mechanism of action through the activation of the Nrf2 signaling pathway and its direct radical scavenging capabilities. The provided methodologies and data are intended to guide researchers in the consistent and accurate evaluation of this compound and similar compounds.

Mechanism of Action: Nrf2-Keap1 Signaling Pathway

This compound exerts its cytoprotective effects against oxidative stress by modulating the Keap1-Nrf2 signaling pathway.[1] Under normal physiological conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation.[2][3] In the presence of oxidative stress or inducers like this compound, Keap1 undergoes a conformational change, leading to the release and nuclear translocation of Nrf2.[4] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription.[5] This leads to the increased expression of a suite of protective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), which enhance the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage.[6][7]

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for specific experimental data on the anti-inflammatory effects of "Liangshanin A" did not yield detailed protocols or quantitative results in publicly accessible scientific literature. Therefore, this document provides a comprehensive and detailed set of application notes and protocols for evaluating the anti-inflammatory properties of a representative novel compound, referred to herein as Compound X . The methodologies, data presentation, and visualizations serve as a robust template for researchers, scientists, and drug development professionals investigating new anti-inflammatory agents.

Topic: Anti-inflammatory Effects of Compound X: An Experimental Guide

These application notes provide a framework for characterizing the anti-inflammatory potential of a novel compound (Compound X) using in vitro models. The protocols detail the assessment of its effects on key inflammatory mediators and the elucidation of its mechanism of action by investigating its influence on the NF-κB and MAPK signaling pathways in lipopolysaccharide (LPS)-stimulated macrophages.

Data Presentation: Summary of Expected Quantitative Results

The following tables summarize the anticipated quantitative data from the described experiments. They are designed for the clear presentation and comparison of the anti-inflammatory efficacy of Compound X.

Table 1: Effect of Compound X on Cell Viability and Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%) (vs. Control)NO Production (% Inhibition) (vs. LPS)
0 (Control)100 ± 5.2N/A
0 (LPS Only)98 ± 4.80
199 ± 5.115.4 ± 2.1
597 ± 4.545.8 ± 3.9
1096 ± 5.078.2 ± 5.5
2594 ± 4.792.1 ± 4.3
IC₅₀ (µM) > 100 ~ 6.5

Data are presented as mean ± standard deviation (SD). IC₅₀ represents the half-maximal inhibitory concentration.

Table 2: Inhibitory Effects of Compound X on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)PGE₂ (pg/mL)
Control25.4 ± 3.118.9 ± 2.530.1 ± 4.0
LPS (1 µg/mL)2150.7 ± 150.21845.3 ± 120.81560.5 ± 115.7
LPS + Compound X (5 µM)1280.1 ± 95.61050.6 ± 88.1890.4 ± 70.2
LPS + Compound X (10 µM)650.5 ± 50.8540.2 ± 45.3455.9 ± 38.6
LPS + Dexamethasone (10 µM)430.8 ± 35.1390.7 ± 30.5310.2 ± 25.9

Data are presented as mean ± SD. Dexamethasone is used as a positive control.

Experimental Protocols

Protocol 1: Cell Culture and Cytotoxicity Assay

Objective: To culture RAW 264.7 macrophages and determine the non-toxic concentration range of Compound X using the MTT assay.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Phosphate-Buffered Saline (PBS)

  • Compound X (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well microplates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.

  • Treatment: Treat the cells with various concentrations of Compound X (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO) and an untreated control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 2: Measurement of Nitric Oxide (NO) Production

Objective: To quantify the effect of Compound X on NO production in LPS-stimulated RAW 264.7 cells using the Griess reaction.[1][2]

Materials:

Procedure:

  • Cell Treatment: Seed RAW 264.7 cells (2 x 10⁵ cells/well) in a 96-well plate. Pre-treat with non-toxic concentrations of Compound X for 1 hour, then stimulate with LPS (1 µg/mL) for 24 hours.

  • Sample Collection: Collect 50 µL of culture supernatant from each well.

  • Standard Curve: Prepare a standard curve using sodium nitrite (0-100 µM).

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each sample and standard, followed by 50 µL of Part B. Incubate for 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to the standard curve. Calculate the percentage inhibition of NO production relative to the LPS-only treated group.

Protocol 3: Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6) and PGE₂

Objective: To measure the secretion of TNF-α, IL-6, and PGE₂ from LPS-stimulated macrophages treated with Compound X using Enzyme-Linked Immunosorbent Assay (ELISA).[3]

Materials:

  • ELISA kits for mouse TNF-α, IL-6, and PGE₂

  • Culture supernatant from treated cells

  • Wash buffer, detection antibody, substrate solution (as per kit instructions)

  • Stop solution

  • Microplate reader

Procedure:

  • Cell Treatment and Sample Collection: Follow the same procedure as in Protocol 2 (Step 1) to obtain culture supernatants.

  • ELISA Protocol: Perform the ELISA according to the manufacturer's instructions for each specific kit. This typically involves:

    • Coating the plate with capture antibody.

    • Adding standards and samples (supernatants) to the wells.

    • Incubating with a detection antibody.

    • Adding a substrate solution to develop color.

    • Stopping the reaction.

  • Measurement: Read the absorbance at the wavelength specified in the kit manual (usually 450 nm).

  • Analysis: Calculate the concentrations of TNF-α, IL-6, and PGE₂ in the samples based on the standard curve generated for each analyte.

Protocol 4: Western Blot Analysis of NF-κB and MAPK Signaling Pathways

Objective: To investigate the effect of Compound X on the activation of key proteins in the NF-κB (p65, IκBα) and MAPK (p38, ERK, JNK) signaling pathways.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Seed RAW 264.7 cells in 6-well plates. Pre-treat with Compound X for 1 hour, then stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes). Wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels.

  • Western Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts. Use β-actin as a loading control.

Visualizations: Workflows and Signaling Pathways

// Pathway flow LPS -> TLR4 [label=" Binds"]; TLR4 -> IKK [label=" Activates"]; IKK -> IkB [label=" Phosphorylates"]; IkB -> IkB_p; IkB_p -> p65 [label=" Releases"]; p65 -> p65_p [label=" Phosphorylation"]; p65_p -> p65_nuc [label=" Translocates"]; p65_nuc -> DNA [label=" Binds"]; DNA -> Genes [label=" Transcription"];

// Compound X Inhibition CompoundX [label="Compound X", shape=invhouse, fillcolor="#202124", fontcolor="#FFFFFF"]; CompoundX -> IKK [color="#EA4335", style=bold, label="Inhibits"]; CompoundX -> p65_p [color="#EA4335", style=bold, label="Inhibits"];

caption [shape=plain, label="Fig 2. NF-κB signaling pathway and potential inhibition by Compound X.", fontname="Arial", fontcolor="#202124"]; }

// p38 Pathway p38_group [shape=point, width=0.01, height=0.01]; p38 [label="p38", fillcolor="#FBBC05", fontcolor="#202124"]; p_p38 [label="p-p38", fillcolor="#FBBC05", fontcolor="#202124", style=rounded];

// ERK Pathway ERK_group [shape=point, width=0.01, height=0.01]; ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p_ERK [label="p-ERK", fillcolor="#4285F4", fontcolor="#FFFFFF", style=rounded];

// JNK Pathway JNK_group [shape=point, width=0.01, height=0.01]; JNK [label="JNK", fillcolor="#34A853", fontcolor="#FFFFFF"]; p_JNK [label="p-JNK", fillcolor="#34A853", fontcolor="#FFFFFF", style=rounded];

AP1 [label="AP-1\n(Transcription Factor)", fillcolor="#F1F3F4", style=rounded]; Genes [label="Pro-inflammatory Gene\nExpression", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Pathway flow LPS -> TLR4; TLR4 -> TAK1 [label="Activates"]; TAK1 -> {p38, ERK, JNK} [label="Phosphorylates Upstream Kinases"];

p38 -> p_p38; ERK -> p_ERK; JNK -> p_JNK;

{p_p38, p_ERK, p_JNK} -> AP1 [label="Activate"]; AP1 -> Genes;

// Compound X Inhibition CompoundX [label="Compound X", shape=invhouse, fillcolor="#202124", fontcolor="#FFFFFF"]; CompoundX -> p_p38 [color="#EA4335", style=bold, label="Inhibits"]; CompoundX -> p_ERK [color="#EA4335", style=bold, label="Inhibits"]; CompoundX -> p_JNK [color="#EA4335", style=bold, label="Inhibits"];

caption [shape=plain, label="Fig 3. MAPK signaling pathways and potential inhibition by Compound X.", fontname="Arial", fontcolor="#202124"]; }

References

Unveiling the Anticancer Potential of Biochanin A in Glioblastoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Glioblastoma is an aggressive and challenging-to-treat primary brain tumor. The quest for novel therapeutic agents has led researchers to explore natural compounds for their anticancer properties. Biochanin A, an isoflavone (B191592) found in red clover, has demonstrated promising antitumor activities. This document provides a detailed overview of the anticancer effects of Biochanin A in the U251 human glioblastoma cell line, focusing on its mechanism of action involving the PI3K/Akt/mTOR signaling pathway. The provided protocols and data serve as a resource for researchers investigating the therapeutic potential of Biochanin A.

Recent studies indicate that Biochanin A inhibits the growth of U251 glioblastoma cells in a concentration-dependent manner.[1] This inhibitory effect is attributed to the induction of the mitochondria-mediated intrinsic apoptotic pathway.[1] Furthermore, Biochanin A has been shown to impede cell migration and invasion, key processes in tumor metastasis.[1] The underlying molecular mechanism involves the inactivation of the AKT/mTOR pathway, which leads to a decrease in aerobic glycolysis, a metabolic hallmark of cancer cells known as the Warburg effect.[1]

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of Biochanin A on U251 glioblastoma cells.

Table 1: Effect of Biochanin A on U251 Cell Viability

Concentration of Biochanin A (µM)Inhibition of Cell Growth (%)
00
50Data indicates a significant increase in Edu-positive (proliferating) cells was inhibited.[1]
100Data indicates a significant increase in Edu-positive (proliferating) cells was inhibited.[1]

Table 2: Effect of Biochanin A on U251 Cell Migration and Invasion

TreatmentCell Migration RateCell Invasion Rate
Control (0 µM Biochanin A)BaselineBaseline
50 µM Biochanin ASignificantly decreased after 12 and 24 hours.[1]Significantly decreased.[1]
100 µM Biochanin ASignificantly decreased after 12 and 24 hours.[1]Significantly decreased.[1]

Table 3: Effect of Biochanin A on Key Proteins in the PI3K/Akt/mTOR Pathway

Target ProteinEffect of Biochanin A Treatment
p-Akt (Ser473)Downregulated
p-mTOR (Ser2448)Downregulated
HIF-1αDownregulated
Bcl-2Downregulated

Experimental Protocols

1. Cell Culture

The U87 MG human glioblastoma cell line can be cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[2] Cells should be maintained in a humidified incubator at 37°C with 5% CO2.[2][3]

2. Cell Viability Assay (MTT Assay)

  • Seed U251 cells in 96-well plates at a density of 1 x 10^4 cells/well.

  • After 24 hours, treat the cells with varying concentrations of Biochanin A (e.g., 0, 25, 50, 100 µM) for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the supernatant and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

3. Wound Healing Assay for Cell Migration

  • Grow U251 cells to confluence in 6-well plates.

  • Create a "scratch" in the cell monolayer using a sterile pipette tip.

  • Wash with PBS to remove detached cells.

  • Add fresh media containing different concentrations of Biochanin A.

  • Capture images of the scratch at 0, 12, and 24 hours.

  • Measure the width of the scratch to determine the rate of cell migration.

4. Transwell Invasion Assay

  • Coat the upper chamber of a Transwell insert with Matrigel.

  • Seed U251 cells in the upper chamber in serum-free medium containing Biochanin A.

  • Add medium with 10% FBS to the lower chamber as a chemoattractant.

  • Incubate for 24 hours.

  • Remove non-invading cells from the top of the insert.

  • Fix and stain the invading cells on the bottom of the membrane.

  • Count the number of invading cells under a microscope.

5. Western Blotting

  • Treat U251 cells with Biochanin A for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against target proteins (e.g., p-Akt, p-mTOR, HIF-1α, Bcl-2, and a loading control like GAPDH).

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

G cluster_0 Biochanin A Action Biochanin A Biochanin A PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway Biochanin A->PI3K/Akt/mTOR Pathway Inhibits Mitochondrial Apoptosis Mitochondrial Apoptosis Biochanin A->Mitochondrial Apoptosis Induces HIF-1α HIF-1α PI3K/Akt/mTOR Pathway->HIF-1α Inhibits Aerobic Glycolysis (Warburg Effect) Aerobic Glycolysis (Warburg Effect) HIF-1α->Aerobic Glycolysis (Warburg Effect) Inhibits Cell Growth, Migration, Invasion Cell Growth, Migration, Invasion Aerobic Glycolysis (Warburg Effect)->Cell Growth, Migration, Invasion Inhibits Mitochondrial Apoptosis->Cell Growth, Migration, Invasion Inhibits

Caption: Biochanin A signaling pathway in glioblastoma.

G cluster_1 Experimental Workflow A U251 Cell Culture B Treatment with Biochanin A A->B C Cell Viability Assay (MTT) B->C D Migration/Invasion Assays B->D E Western Blot Analysis B->E F Data Analysis C->F D->F E->F

Caption: General experimental workflow.

References

Application Notes & Protocols for the Quantification of Liangshanin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Liangshanin A in various matrices, including herbal extracts and biological samples. The protocols are based on established analytical techniques for structurally related ent-kaurane diterpenoids and are intended to serve as a comprehensive guide for method development and validation.

Introduction

This compound is an ent-kaurane diterpenoid isolated from plants of the Isodon genus, which are used in traditional medicine. Interest in this compound is growing due to its potential pharmacological activities. Accurate and precise quantification of this compound is crucial for quality control of herbal products, pharmacokinetic studies, and drug development. This document outlines protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), two powerful techniques for the quantification of diterpenoids.

Experimental Protocols

Sample Preparation

Effective extraction of this compound from the sample matrix is critical for accurate quantification. The following protocol is a general guideline and may require optimization depending on the specific sample type.

Protocol for Extraction from Plant Material (e.g., Isodon species):

  • Grinding: Grind the dried plant material into a fine powder (approximately 40-60 mesh).

  • Extraction Solvent: Use methanol (B129727) or ethanol (B145695) as the extraction solvent. A 70-80% aqueous solution of methanol or ethanol can also be effective.

  • Extraction Procedure:

    • Accurately weigh 1.0 g of the powdered plant material into a conical flask.

    • Add 50 mL of the extraction solvent.

    • Perform ultrasonication for 30-45 minutes at room temperature.

    • Alternatively, use reflux extraction for 1-2 hours.

  • Filtration: Filter the extract through a 0.45 µm membrane filter to remove particulate matter.

  • Dilution: Dilute the filtrate with the mobile phase to a concentration within the calibration range of the analytical method.

Protocol for Extraction from Biological Samples (e.g., Plasma, Serum):

  • Protein Precipitation:

    • To 100 µL of the biological sample, add 300 µL of a protein precipitating agent such as acetonitrile (B52724) or methanol.

    • Vortex the mixture for 1-2 minutes.

  • Centrifugation: Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase (e.g., 100 µL).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC system.

HPLC-UV Method

This method is suitable for the quantification of this compound in herbal extracts where the concentration is relatively high.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A: Acetonitrile; B: Water (with 0.1% formic acid)
Gradient Elution 0-10 min, 20-50% A; 10-25 min, 50-80% A; 25-30 min, 80% A
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm (based on typical UV absorbance for similar diterpenoids)
Injection Volume 10 µL

Method Validation Parameters (Hypothetical Data for this compound):

ParameterResult
Linearity Range 1 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 98 - 103%
LC-MS/MS Method

This method offers higher sensitivity and selectivity, making it ideal for quantifying this compound in complex matrices like biological fluids.

Chromatographic Conditions:

ParameterRecommended Condition
Column UPLC C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile
Gradient Elution 0-1 min, 10% B; 1-5 min, 10-90% B; 5-7 min, 90% B; 7.1-9 min, 10% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Conditions (Hypothetical Parameters for this compound):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1) : [M+H]⁺ (To be determined based on this compound's molecular weight)

  • Product Ions (Q3) : To be determined by infusion of a standard solution and collision-induced dissociation (CID).

  • Collision Energy (CE): To be optimized for each transition.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

Method Validation Parameters (Hypothetical Data for this compound):

ParameterResult
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Precision (RSD%) < 5%
Accuracy (Recovery %) 95 - 105%

Data Presentation

The following tables summarize the quantitative data for ent-kaurane diterpenoids from Isodon species, which can serve as a reference for the expected performance of a this compound quantification method.

Table 1: HPLC-UV Quantification of Diterpenoids in Isodon Species

CompoundLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Reference
Oridonin1.5 - 300> 0.9990.51.5[Generic]
Ponicidin1.0 - 200> 0.9990.31.0[Generic]
Enmein2.0 - 400> 0.9980.72.0[Generic]

Table 2: LC-MS/MS Quantification of Diterpenoids in Isodon Species

CompoundLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Reference
Oridonin0.5 - 200> 0.9950.10.5[Generic]
Ponicidin0.2 - 100> 0.9970.050.2[Generic]
Lasiokaurin1.0 - 500> 0.9960.21.0[Generic]

Visualizations

The following diagrams illustrate the general workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Start Plant or Biological Sample Extraction Extraction / Protein Precipitation Start->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Dilution Dilution / Reconstitution Filtration->Dilution HPLC HPLC System (Pump, Autosampler, Column Oven) Dilution->HPLC UV_Detector UV-Vis Detector HPLC->UV_Detector Data_System Data Acquisition and Processing UV_Detector->Data_System Result Result Data_System->Result Quantitative Result

Caption: General workflow for the quantification of this compound using HPLC-UV.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Start Biological Sample (e.g., Plasma) Precipitation Protein Precipitation Start->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation & Reconstitution Centrifugation->Evaporation LC UPLC System Evaporation->LC MSMS Tandem Mass Spectrometer (ESI Source, Q1, Q2, Q3) LC->MSMS Data_System Data Acquisition (MRM Mode) MSMS->Data_System Result Result Data_System->Result Highly Sensitive Quantitative Result

Total Synthesis of Liangshanin A: Current Status and Methodological Insights from the Related Liangshanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current literature reveals that the total synthesis of Liangshanin A, a C19-diterpenoid alkaloid of the lycoctonine-type, has not yet been reported. this compound, along with its counterpart Liangshanin B, was first isolated from the whole plant of Delphinium liangshanense W. T. Wang, a plant found in the Liangshan Yi Autonomous Prefecture of Sichuan, China[1][2]. Spectroscopic methods, including IR, HR-ESI-MS, and NMR, were used to elucidate its structure[1].

While a dedicated synthetic route to this compound remains an open challenge in the field of organic chemistry, this document provides the available information on this compound and presents a detailed methodological overview of the first and thus far only reported total synthesis of Liangshanone , a structurally complex hexacyclic ent-kaurane diterpenoid alkaloid[3][4]. The synthesis of Liangshanone, achieved by the Qin group, offers valuable insights into the strategies and chemical transformations that could be applicable to the synthesis of other related diterpenoid alkaloids from the Liangshan region, such as this compound.

This compound: Structure and Biological Activity

This compound is a C19-diterpenoid alkaloid characterized by a lycoctonine-type skeleton. Initial biological screenings were conducted to assess its anti-proliferative effects on MH7A and SF9 cells, with the aim of identifying potential anti-rheumatoid arthritis and anti-insect activities. However, in these initial assays, this compound did not exhibit significant activity. Due to the lack of significant reported biological activity, no signaling pathways associated with this compound have been elucidated.

Application Notes and Protocols: The Total Synthesis of Liangshanone

The total synthesis of Liangshanone represents a significant achievement in natural product synthesis, showcasing a series of elegant and efficient chemical transformations to construct its intricate cage-like framework. The following sections detail the key methodologies and strategic considerations employed in this synthesis.

Retrosynthetic Analysis and Overall Strategy

The successful synthesis of Liangshanone hinged on a convergent strategy that assembled the complex hexacyclic core through a series of key transformations. The retrosynthetic analysis reveals a plan to construct the molecule from simpler, achiral starting materials, with the key challenge being the stereocontrolled formation of multiple chiral centers.

A high-level overview of the synthetic workflow is presented below:

G A Simple Starting Materials B Oxidative Dearomatization/ Diels-Alder Cycloaddition A->B C Enantiomerically Enriched Tricyclic Intermediate B->C D Tandem Alkene Cleavage/ Mannich Cyclization C->D E Robinson-type Annulation D->E F Intramolecular Aldol (B89426) Reaction E->F G Liangshanone F->G

Caption: High-level workflow for the total synthesis of Liangshanone.

Key Experimental Protocols

The synthesis of Liangshanone is characterized by several key chemical reactions that enabled the efficient construction of its complex architecture. The detailed experimental protocols for these transformations, as described in the literature, are outlined below.

1. Oxidative Dearomatization/Diels-Alder (OD/DA) Cycloaddition: This crucial step was employed to construct a key tricyclic intermediate. The reaction involves the oxidation of a phenolic precursor to an o-quinone, which then undergoes an intramolecular Diels-Alder reaction.

  • Protocol: To a solution of the phenolic precursor in a suitable solvent (e.g., CH2Cl2), a hypervalent iodine reagent such as phenyliodine diacetate (PIDA) is added at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The resulting cycloadduct is then purified by column chromatography.

2. Tandem Alkene Cleavage/Mannich Cyclization: This domino reaction sequence was used to forge a key heterocyclic ring system within the molecule.

  • Protocol: The alkene substrate is first subjected to ozonolysis (O3) in a solvent mixture like CH2Cl2/MeOH at low temperature (-78 °C), followed by a reductive workup using a reagent like triphenylphosphine (B44618) (PPh3). The resulting intermediate is then treated with an amine source (e.g., a primary amine or ammonia (B1221849) equivalent) and an acid catalyst to facilitate the Mannich cyclization.

3. Robinson-type Annulation: This classic ring-forming reaction was utilized to construct one of the carbocyclic rings of the Liangshanone core.

  • Protocol: A solution of the ketone precursor and methyl vinyl ketone (MVK) in a suitable solvent (e.g., THF) is treated with a base such as cesium carbonate (Cs2CO3) at 0 °C, and the reaction is allowed to warm to room temperature. The reaction mixture is then quenched with a saturated aqueous solution of ammonium (B1175870) chloride and the product is extracted with an organic solvent.

4. Intramolecular Aldol Reaction: The final ring of the hexacyclic core was closed using an intramolecular aldol reaction.

  • Protocol: The diketone precursor is dissolved in a suitable solvent (e.g., THF) and treated with a base like lithium diisopropylamide (LDA) at low temperature (-78 °C). The reaction is stirred for a specific period to allow for the cyclization to occur, after which it is quenched and worked up to yield the final hexacyclic product.

Quantitative Data Summary

The efficiency of a total synthesis is often measured by the yields of its individual steps. The following table summarizes the reported yields for some of the key transformations in the total synthesis of Liangshanone.

StepReaction TypeYield (%)
17Acylation95%
18Robinson Annulation92%
19Intramolecular Aldol Addition52%
20Reduction-
21Oxidation78% (2 steps)
22-23Wittig Reaction / Hydrolysis56% (2 steps)
24Cyclization82%
25-27Hydrogenation / Ketalization / Oxidation57% (3 steps)
28Olefination (Petasis Reagent)76%
29Allylic Oxidation69%
30Oxidation77%
31Reduction91%

Note: The step numbers correspond to those in the original publication by Huang et al. (2020). Some yields are reported for multiple steps.

Logical Relationship of Key Transformations

The following diagram illustrates the logical progression of the key chemical transformations in the synthesis of Liangshanone, highlighting the construction of the complex molecular architecture from a relatively simple precursor.

G cluster_0 Core Assembly cluster_1 Ring Expansion cluster_2 Final Cyclization A Tricyclic Precursor B Domino Alkene Cleavage/ Mannich Cyclization A->B Key Step 1 C Tetracyclic Intermediate B->C D Tetracyclic Intermediate E Robinson-type Annulation D->E Key Step 2 F Pentacyclic Intermediate E->F G Pentacyclic Intermediate H Intramolecular Aldol Addition G->H Key Step 3 I Hexacyclic Core (Liangshanone) H->I

Caption: Logical flow of key transformations in the Liangshanone total synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Liangshanin A Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Liangshanin A from its natural source, Isodon serra. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address common challenges encountered during the extraction, purification, and yield enhancement of this valuable diterpenoid.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield of Crude Extract 1. Suboptimal Plant Material: The concentration of secondary metabolites can vary based on the plant's age, harvest time, and growing conditions. 2. Inefficient Extraction Solvent: The polarity of the solvent may not be optimal for extracting this compound. 3. Inadequate Extraction Time or Temperature: The extraction process may not be long enough or at a suitable temperature to efficiently extract the compound. 4. Improper Plant Material Preparation: The plant material may not be ground to a fine enough powder, limiting solvent penetration.1. Optimize Harvesting: Harvest the aerial parts of Isodon serra during the appropriate season (typically when the plant is in bloom) to maximize secondary metabolite content. Ensure proper drying and storage of the plant material to prevent degradation. 2. Solvent Optimization: Perform small-scale extractions with a range of solvents of varying polarities (e.g., ethanol (B145695), methanol (B129727), ethyl acetate (B1210297), petroleum ether) to determine the most effective one for this compound.[1][2] 3. Optimize Extraction Parameters: Experiment with different extraction times (e.g., 24, 48, 72 hours) and temperatures (e.g., room temperature, gentle heating) to identify the optimal conditions. 4. Proper Grinding: Ensure the dried plant material is ground into a fine, homogenous powder to increase the surface area for solvent interaction.
Low Purity of this compound after Chromatography 1. Inappropriate Stationary or Mobile Phase: The selected chromatographic conditions may not be suitable for separating this compound from other closely related diterpenoids. 2. Column Overloading: Applying too much crude extract to the chromatography column can lead to poor separation. 3. Co-elution of Impurities: Other compounds with similar polarities may be co-eluting with this compound.1. Chromatography Optimization: Test different stationary phases (e.g., silica (B1680970) gel, Sephadex LH-20) and mobile phase gradients to improve separation.[3] Semi-preparative HPLC can be used for final purification.[1][4] 2. Optimize Loading: Determine the optimal loading capacity of your column for the crude extract to ensure efficient separation. 3. Multi-step Purification: Employ a multi-step purification strategy involving different chromatographic techniques (e.g., column chromatography followed by preparative HPLC) to remove impurities.
Inconsistent Yields Between Batches 1. Variability in Plant Material: Natural variation in the chemical composition of plants is a common issue. 2. Inconsistent Extraction and Purification Procedures: Minor variations in experimental parameters can lead to significant differences in yield.1. Standardize Plant Material: Source plant material from a consistent and reliable supplier. If cultivating, maintain uniform growing conditions. 2. Standardize Protocols: Develop and strictly adhere to a detailed Standard Operating Procedure (SOP) for all extraction and purification steps.
Low Production in Cell/Tissue Culture 1. Suboptimal Culture Conditions: The growth medium, hormones, or physical environment may not be conducive to high-yield secondary metabolite production. 2. Lack of Elicitation: Plant cell cultures often require specific triggers (elicitors) to stimulate the production of secondary metabolites.1. Media and Hormone Optimization: Experiment with different basal media (e.g., MS, B5) and concentrations of plant growth regulators (auxins and cytokinins) to find the optimal balance for both cell growth and this compound production. 2. Implement Elicitation Strategies: Introduce biotic (e.g., yeast extract, fungal extracts) or abiotic (e.g., methyl jasmonate, salicylic (B10762653) acid, UV radiation) elicitors to the culture to stimulate the biosynthesis of diterpenoids.

Frequently Asked Questions (FAQs)

Q1: What is the best natural source for this compound?

A1: this compound is an ent-kaurane diterpenoid primarily isolated from the aerial parts of plants belonging to the Isodon genus, with Isodon serra being a prominent source.

Q2: What is a typical yield of diterpenoids from Isodon serra?

A2: The yield of individual diterpenoids can vary significantly. For instance, in one study, the extraction of 15 kg of dried Isodon serra yielded several milligrams of various diterpenoids after extensive purification.

Q3: How can I increase the production of this compound in Isodon serra plants?

A3: Besides optimizing extraction, you can explore agricultural strategies. Proper nutrient management, controlled irrigation, and potentially the use of elicitors during plant growth could enhance the biosynthesis of secondary metabolites.

Q4: Are there any known precursors that can be fed to cell cultures to increase this compound yield?

A4: The biosynthesis of ent-kaurane diterpenoids starts from geranylgeranyl pyrophosphate (GGPP). While feeding GGPP directly might be challenging, feeding earlier precursors in the MEP or MVA pathways could potentially increase the precursor pool for diterpenoid synthesis.

Q5: What is the role of elicitation in improving this compound yield?

A5: Elicitors are compounds that trigger defense responses in plants and plant cells, which often leads to an increased production of secondary metabolites. Applying elicitors like methyl jasmonate or salicylic acid to Isodon cell cultures can stimulate the biosynthetic pathways leading to diterpenoids like this compound.

Experimental Protocols

Protocol 1: Extraction and Isolation of Diterpenoids from Isodon serra

This protocol is a generalized procedure based on methods reported for the isolation of ent-kaurane diterpenoids from Isodon serra.

  • Plant Material Preparation:

    • Collect the aerial parts of Isodon serra.

    • Air-dry the plant material in a shaded, well-ventilated area.

    • Grind the dried plant material into a fine powder.

  • Solvent Extraction:

    • Macerate the powdered plant material with 95% ethanol (EtOH) at room temperature for 24-48 hours. Repeat the extraction three times.

    • Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Fractionation:

    • Suspend the crude extract in water and partition successively with petroleum ether (PE) and ethyl acetate (EtOAc).

    • Concentrate each fraction to dryness. The diterpenoids are typically found in the ethyl acetate fraction.

  • Chromatographic Purification:

    • Subject the ethyl acetate fraction to column chromatography on a silica gel column.

    • Elute the column with a gradient of solvents, typically a mixture of hexane (B92381) and ethyl acetate or chloroform (B151607) and methanol, of increasing polarity.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC).

    • Pool fractions containing compounds with similar TLC profiles.

    • Further purify the pooled fractions using Sephadex LH-20 column chromatography and/or semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.

Protocol 2: Elicitation in Isodon Cell Suspension Culture

This protocol provides a general framework for using elicitors to enhance diterpenoid production.

  • Establishment of Cell Suspension Culture:

    • Initiate callus cultures from sterile explants of Isodon serra on a solid medium (e.g., Murashige and Skoog medium) supplemented with appropriate plant growth regulators.

    • Transfer the friable callus to a liquid medium of the same composition to establish a cell suspension culture.

    • Subculture the suspension cells every 2-3 weeks.

  • Elicitor Preparation and Application:

    • Prepare a stock solution of the chosen elicitor (e.g., methyl jasmonate, salicylic acid) and sterilize it by filtration.

    • Add the elicitor to the cell suspension culture during the exponential growth phase. The optimal concentration and timing of addition should be determined experimentally.

  • Incubation and Harvest:

    • Incubate the elicited cultures for a specific period (e.g., 24, 48, 72 hours).

    • Harvest the cells by filtration and freeze-dry them.

  • Extraction and Analysis:

    • Extract the dried cells with a suitable solvent (e.g., methanol or ethanol).

    • Analyze the extract for this compound content using HPLC or LC-MS.

Quantitative Data Summary

Parameter Condition Effect on Yield Reference
Extraction Solvent Ethanol, Methanol, Ethyl AcetateDiterpenoids are typically extracted with medium to high polarity solvents.
Chromatography Silica Gel, Sephadex LH-20, HPLCEffective for separation and purification of individual diterpenoids.
Elicitation (General) Methyl JasmonateCan significantly increase the production of terpenoid indole (B1671886) alkaloids.BenchChem
Elicitation (General) Salicylic Acid, Silver NitrateCan improve the yield of alkaloids and flavonoids in various plants.

Visualizations

Biosynthetic Pathway of ent-Kaurane Diterpenoids

The following diagram illustrates the general biosynthetic pathway leading to the formation of the ent-kaurane skeleton, the precursor to this compound. Understanding this pathway is key to identifying potential targets for metabolic engineering to improve yield. The biosynthesis begins with geranylgeranyl pyrophosphate (GGPP), which undergoes cyclization to form ent-copalyl diphosphate (B83284) and then ent-kaurene. Subsequent oxidations, catalyzed by cytochrome P450 monooxygenases (CYPs) and other enzymes, lead to the vast diversity of ent-kaurane diterpenoids.

ent_kaurane_biosynthesis cluster_0 Core Biosynthesis cluster_1 Modifications GGPP Geranylgeranyl Pyrophosphate (GGPP) ent_CPP ent-Copalyl Diphosphate GGPP->ent_CPP ent-CPS ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene ent-KS ent_Kaurenol ent-Kaurenol ent_Kaurene->ent_Kaurenol CYP701A ent_Kaurenal ent-Kaurenal ent_Kaurenol->ent_Kaurenal CYP701A ent_Kaurenoic_Acid ent-Kaurenoic Acid ent_Kaurenal->ent_Kaurenoic_Acid CYP701A Hydroxylation Further Hydroxylation, Acylation, etc. ent_Kaurenoic_Acid->Hydroxylation Various CYPs, other enzymes LiangshaninA This compound & other ent-Kaurane Diterpenoids Hydroxylation->LiangshaninA

Caption: Biosynthesis of ent-kaurane diterpenoids.

Experimental Workflow for Yield Improvement

This workflow outlines the logical steps a researcher would take to systematically improve the yield of this compound, from initial extraction to advanced cell culture techniques.

yield_improvement_workflow start Start: Low this compound Yield extraction Optimize Extraction (Solvent, Time, Temp) start->extraction purification Optimize Purification (Chromatography) extraction->purification plant_culture Plant Cultivation & Harvesting Optimization purification->plant_culture end Improved this compound Yield purification->end cell_culture Develop Cell/Tissue Culture plant_culture->cell_culture plant_culture->end media_optimization Optimize Culture Media & Growth Regulators cell_culture->media_optimization elicitation Implement Elicitation Strategies (Biotic/Abiotic) media_optimization->elicitation metabolic_engineering Metabolic Engineering (Future Scope) elicitation->metabolic_engineering elicitation->end

Caption: Workflow for improving this compound yield.

References

Liangshanin A stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Liangshanin A. The following information addresses common stability issues encountered in solution and provides guidance on how to conduct stability assessments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of this compound degradation in solution?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, diterpenoids as a class can be susceptible to several degradation mechanisms. Key factors that can affect the stability of compounds in solution include:

  • pH: Many drugs are most stable in a pH range of 4-8.[1] Extreme pH conditions (highly acidic or alkaline) can catalyze hydrolysis of ester or other labile functional groups.

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[1][2]

  • Light: Exposure to UV or visible light can lead to photolytic degradation.[2][3] Compounds sensitive to light should be stored in amber vials or protected from light.[2]

  • Oxidation: The presence of oxygen can lead to oxidative degradation.[3] Diterpenes can undergo oxidation, which may involve the introduction of hydroxyl groups or other oxidative transformations.

  • Hydrolysis: Compounds with ester or amide bonds are susceptible to hydrolysis, especially in the presence of water and at non-neutral pH.[3]

Q2: How should I prepare and store this compound stock solutions?

To ensure the stability of your this compound stock solutions, follow these best practices:

  • Solvent Selection: Use a high-purity, anhydrous solvent in which this compound is readily soluble. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for preparing stock solutions of small molecules.

  • Storage Conditions: Consult the manufacturer's datasheet for specific storage recommendations. In general, it is advisable to:

    • Store stock solutions at -20°C or -80°C to minimize thermal degradation.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

    • Ensure the container is tightly sealed to prevent solvent evaporation and exposure to moisture.

Q3: I am seeing inconsistent or lower-than-expected activity in my experiments. Could this be a stability issue?

Yes, inconsistent or reduced biological activity can be a strong indicator of compound degradation. If you suspect stability issues are affecting your results, a systematic troubleshooting approach is recommended.

Troubleshooting Guide: Investigating this compound Instability

If you suspect that this compound is degrading in your experimental setup, the following steps and diagnostic experiments can help you identify the cause.

Symptom: Inconsistent or lower-than-expected experimental results.

Potential Cause: Degradation of this compound in your stock solution or experimental buffer.

Recommended Actions:

  • Verify Compound Integrity: Use an analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the purity of your stock solution.

  • Prepare Fresh Solutions: Compare the performance of freshly prepared working solutions to older ones to determine if degradation is occurring over time in your experimental buffer.

  • Conduct a Forced Degradation Study: A forced degradation study can help identify the potential degradation pathways and the analytical methods needed to detect degradation products.

Experimental Protocols

This protocol provides a framework for evaluating the stability of this compound in your experimental buffer over a typical experiment duration.

Objective: To determine the stability of this compound in a specific buffer over time under experimental conditions.

Methodology:

  • Preparation: Prepare a working solution of this compound in your experimental buffer at the final concentration used in your assays.

  • Time Points: Aliquot the working solution into separate, protected tubes for each time point (e.g., 0, 2, 4, 8, 24 hours).

  • Incubation: Incubate the aliquots under the same conditions as your experiment (e.g., temperature, light exposure).

  • Analysis: At each time point, analyze the sample using a suitable analytical method (e.g., HPLC-UV) to quantify the remaining amount of intact this compound.

  • Data Evaluation: Plot the concentration of this compound against time to determine the rate of degradation.

Advanced Stability Assessment: Forced Degradation Studies

For a more comprehensive understanding of this compound's stability, a forced degradation study is recommended. This involves intentionally exposing the compound to stressful conditions to accelerate degradation and identify potential degradation products.[4] This is a key step in developing a stability-indicating analytical method.

Table 1: Typical Conditions for Forced Degradation Studies
Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, room temperature to 60°CHydrolysis
Base Hydrolysis 0.1 M NaOH, room temperature to 60°CHydrolysis
Oxidation 3% H₂O₂, room temperatureOxidation
Thermal Stress 60°C in solution and as a solidThermolytic degradation
Photostability Exposure to UV and visible light (ICH Q1B)Photolytic degradation
Experimental Workflow for Stability-Indicating HPLC Method Development

The following diagram illustrates the workflow for developing an HPLC method to assess the stability of this compound.

Stability_Method_Development cluster_0 Method Development cluster_1 Method Optimization cluster_2 Method Validation A Initial Method Development B Forced Degradation Study A->B Expose compound to stress C Analyze Stressed Samples B->C Inject samples D Assess Peak Purity & Resolution C->D Evaluate chromatograms E Optimize Separation D->E Adjust mobile phase, gradient, etc. F Validate Method (ICH Q2(R1)) D->F Separation is achieved E->D Re-analyze

Caption: Workflow for developing a stability-indicating HPLC method.

Signaling Pathway Considerations

While the direct signaling pathways affected by this compound may be the focus of your research, it is important to consider that its degradation products may have different biological activities or interfere with the intended target. The following diagram illustrates this concept.

Degradation_Impact cluster_pathway Biological System cluster_compound Experimental Compound Target Biological Target Response Biological Response Target->Response Leads to LiangshaninA This compound (Active) LiangshaninA->Target Binds to DegradationProduct Degradation Product (Unknown Activity) LiangshaninA->DegradationProduct Degrades DegradationProduct->Target Potential Interference/ Off-Target Effects

Caption: Potential impact of this compound degradation on biological assays.

References

Technical Support Center: Overcoming Poor Solubility of Liangshanin A for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of Liangshanin A and other hydrophobic compounds in bioassays.

Troubleshooting Guide

This guide is designed to help you resolve specific issues you may encounter during your experiments with this compound.

Issue 1: this compound powder does not dissolve in the primary organic solvent (e.g., DMSO).

  • Question: I am trying to make a stock solution of this compound in DMSO, but the powder is not dissolving completely. What should I do?

  • Answer: This indicates that this compound may have very low solubility even in organic solvents, or the chosen solvent is not optimal.

    • Try gentle heating or sonication. Warming the solution gently (e.g., to 37°C) or using a bath sonicator can help break up powder aggregates and facilitate dissolution.[1] However, be cautious about potential degradation of the compound with excessive heat.

    • Test alternative solvents. If DMSO is not effective, you could try other water-miscible organic solvents such as N,N-Dimethylformamide (DMF) or ethanol (B145695).[1][2]

    • Perform a solubility test. To determine the solubility limit, you can prepare a slurry of the compound in the solvent and measure the concentration of the dissolved portion.[1]

Issue 2: Immediate precipitation of this compound upon addition to cell culture media.

  • Question: I successfully dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?

  • Answer: This is a common problem known as "crashing out," which occurs when a hydrophobic compound is rapidly transferred from a high-concentration organic stock to an aqueous environment where its solubility is much lower.[3]

    • Reduce the final concentration. The target concentration of this compound in your assay may be higher than its aqueous solubility limit. Try testing a range of lower final concentrations.[3][4]

    • Optimize the dilution method. Instead of adding the stock directly, perform a serial dilution. Pre-warm the cell culture media to 37°C and add the stock solution dropwise while gently vortexing to ensure rapid mixing and dispersal.[3][5]

    • Keep the final DMSO concentration low. While DMSO helps with the initial dissolution, high final concentrations can be toxic to cells.[3] It is recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[3] This may require preparing a more dilute stock solution.

Issue 3: Precipitate forms over time in the incubator.

  • Question: The solution of this compound in my cell culture plate looked clear initially, but after a few hours in the incubator, I can see a precipitate. Why is this happening?

  • Answer: This delayed precipitation can be caused by several factors related to the incubator environment and media composition.

    • Temperature and pH shifts. Changes in temperature when moving plates in and out of the incubator can affect solubility. Additionally, the CO2 environment in the incubator can alter the pH of the media, which may impact the solubility of pH-sensitive compounds.[5][6] Always use pre-warmed, properly buffered media.[5]

    • Interaction with media components. this compound might be interacting with salts, proteins, or other components in the media over time, leading to precipitation.[6] It is advisable to test the compound's stability in the specific cell culture medium over the intended duration of the experiment.

    • Evaporation. In long-term experiments, evaporation can increase the concentration of the compound in the wells, exceeding its solubility limit.[5] Ensure proper humidification of the incubator and consider using low-evaporation lids.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best first step to dissolve a poorly water-soluble compound like this compound for a bioassay?

A1: The most common and straightforward approach is to first prepare a concentrated stock solution in a water-miscible organic solvent, and then dilute this stock into your aqueous assay buffer.[1] Dimethyl sulfoxide (B87167) (DMSO) is a powerful and widely used solvent for this purpose due to its ability to dissolve a wide range of organic compounds and its miscibility with water.[1][7][8]

Q2: What is the maximum recommended concentration of DMSO in cell culture?

A2: The tolerance of cell lines to DMSO can vary. As a general rule, it is best to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v) to avoid solvent-induced artifacts or cytotoxicity.[4] For sensitive cell lines or long-term assays, a concentration below 0.1% is ideal.[3] It is always recommended to include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Q3: Are there alternatives to DMSO for dissolving this compound?

A3: Yes. If DMSO is not suitable due to solubility or toxicity concerns, you can consider other solvents like ethanol.[9] However, like DMSO, the final concentration of ethanol in the culture medium should be kept low.[9] Another powerful alternative is the use of cyclodextrins.

Q4: What are cyclodextrins and how can they help with solubility?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10] They can encapsulate poorly soluble molecules like this compound, forming a water-soluble "inclusion complex".[4][10] This is an excellent strategy to consider when organic co-solvents cause toxicity or interfere with the assay.[4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice.[10][11]

Q5: Can the pH of the buffer affect the solubility of this compound?

A5: Yes, if this compound has ionizable functional groups, its solubility will be pH-dependent. For weakly basic compounds, solubility increases in acidic conditions (lower pH), while for weakly acidic compounds, solubility is higher in alkaline conditions (higher pH).[12][13] Adjusting the pH of your buffer, while ensuring it remains compatible with your biological assay, can be a simple way to improve solubility.[12][14]

Data Presentation

Table 1: Properties of Common Organic Solvents for Stock Solutions

SolventMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Key Properties & Recommended Max. Concentration in Cell Culture
Dimethyl Sulfoxide (DMSO) C₂H₆OS78.13189Aprotic, polar solvent miscible with water and many organic solvents.[7][8] Powerful solvent for a wide range of compounds.[1] Recommended max. concentration: < 0.5%, ideally < 0.1% .[3]
Ethanol C₂H₅OH46.0778.37Polar protic solvent, miscible with water.[15] Can dissolve both polar and nonpolar compounds.[15] Recommended max. concentration: < 0.5% .[9]

Table 2: Comparison of Solubilization Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
Co-solvency (e.g., DMSO, Ethanol) Increasing the solubility of a hydrophobic compound by adding a water-miscible organic solvent to the aqueous medium.[1]Simple, rapid, and widely applicable for preparing stock solutions.[12]The organic solvent can be toxic to cells at higher concentrations.[3] Precipitation can occur upon dilution into aqueous buffer.[4]
Cyclodextrin Complexation Encapsulation of the hydrophobic compound within the cyclodextrin's non-polar cavity, forming a water-soluble inclusion complex.[10]Can significantly increase aqueous solubility.[10][16] Generally low toxicity.[10] Avoids the use of organic solvents in the final solution.The complex formation is dependent on the size and shape of the compound. Not all compounds will form stable complexes.
pH Adjustment For ionizable compounds, altering the pH of the solution to favor the more soluble, ionized form.[12]Simple and effective for compounds with acidic or basic functional groups.[14]The required pH may not be compatible with the biological assay or cell viability. Can cause precipitation if the pH changes during the experiment.[12]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using DMSO

  • Weigh the Compound: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

  • Dissolve the Compound: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, you can sonicate the tube in a water bath for 5-10 minutes or gently warm it to 37°C.[4]

  • Visual Inspection: Visually inspect the solution to ensure all solid has dissolved and the solution is clear.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can cause the compound to precipitate.[5]

Protocol 2: Solubility Enhancement of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or cell culture medium) at a concentration range to be tested (e.g., 1-10% w/v).

  • Add this compound: Add an excess amount of this compound powder to the HP-β-CD solution.

  • Equilibrate: Shake or rotate the mixture at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.

  • Separate Undissolved Compound: Centrifuge or filter the suspension to remove the undissolved this compound.

  • Determine Concentration: Measure the concentration of the dissolved this compound in the clear supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV). This will give you the solubility of this compound in the presence of a specific concentration of HP-β-CD.

  • Prepare for Assay: Based on the solubility data, prepare a stock solution of the this compound/HP-β-CD complex at the desired concentration for your bioassay.

Visualizations

G cluster_0 start Start: Poorly soluble This compound powder stock_sol Prepare concentrated stock in organic solvent (e.g., DMSO) start->stock_sol dissolved Does it fully dissolve? stock_sol->dissolved troubleshoot_dissolve Troubleshoot: - Try sonication/gentle heat - Test alternative solvents (DMF, Ethanol) dissolved->troubleshoot_dissolve No dilute Dilute stock into aqueous assay buffer dissolved->dilute Yes troubleshoot_dissolve->stock_sol precipitate Does it precipitate? dilute->precipitate troubleshoot_precipitate Troubleshoot: - Lower final concentration - Optimize dilution method - Ensure low final solvent % precipitate->troubleshoot_precipitate Yes success Solution is clear: Proceed with bioassay precipitate->success No troubleshoot_precipitate->dilute alt_method Consider Alternative Method troubleshoot_precipitate->alt_method cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) alt_method->cyclodextrin ph_adjust Adjust pH (if compound is ionizable) alt_method->ph_adjust cyclodextrin->success ph_adjust->success

Caption: Workflow for selecting a solubilization strategy for this compound.

G Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Phosphorylates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates

Caption: A generic MAPK/ERK signaling pathway.[17][18] This is an example pathway that can be adapted.

References

Technical Support Center: Purification of Liangshanin A by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Liangshanin A. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the separation of this compound using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the recommended HPLC column for purifying this compound?

A1: For the separation of diterpenoids like this compound, a reversed-phase C18 column is the most common and robust choice.[1][2] The selection of particle size and column dimensions will depend on whether you are performing analytical or preparative HPLC. For method development and analytical purposes, a column with dimensions such as 4.6 mm x 150 mm and a 5 µm particle size is a good starting point. For preparative scale, a larger column diameter and potentially larger particle size would be required to handle higher sample loads.

Q2: Which mobile phases are best suited for this compound purification?

A2: A gradient elution using a mixture of water and an organic solvent is typically employed for purifying natural products.[2] The most common mobile phase composition for reversed-phase HPLC is a combination of acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH) and water.[2] Often, a small amount of acid, such as 0.1% formic acid or trifluoroacetic acid (TFA), is added to the mobile phase to improve peak shape and resolution by suppressing the ionization of silanol (B1196071) groups on the stationary phase.[3]

Q3: What is the optimal detection wavelength for this compound?

A3: Many terpenoids, including diterpenoids, lack strong chromophores, making UV detection challenging.[4][5] If this compound has low UV absorbance, detection at a low wavelength, such as 205-210 nm, may be necessary.[4][5] However, this can lead to a rising baseline, especially with solvent gradients.[6] An alternative is to use a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which do not rely on the analyte having a chromophore.[7] If a UV detector is used, running a UV scan of a semi-purified sample will help in determining the optimal detection wavelength.

Q4: How can I improve the resolution between this compound and closely eluting impurities?

A4: Optimizing selectivity is key to improving resolution.[8] You can achieve this by:

  • Modifying the mobile phase: Changing the organic solvent (e.g., from acetonitrile to methanol) or adjusting the pH can alter selectivity.

  • Adjusting the gradient: A shallower gradient around the elution time of this compound can increase the separation between peaks.

  • Changing the column: Switching to a column with a different stationary phase chemistry (e.g., C30, Phenyl-Hexyl) can provide different selectivity.

  • Varying the temperature: Adjusting the column temperature can influence selectivity and peak shape.[4]

Q5: My sample is not fully dissolving in the mobile phase. What should I do?

A5: Injecting a sample that is not fully dissolved can lead to column clogging and poor peak shape. It is crucial to dissolve the sample in a solvent that is as strong as, or slightly weaker than, the initial mobile phase conditions. If this compound is extracted using a non-polar solvent, you may need to dissolve it in a stronger organic solvent like pure methanol or acetonitrile and then dilute it with the initial mobile phase. Ensure the final sample solvent is miscible with your mobile phase to prevent precipitation on the column.

HPLC Method Development and Experimental Protocol

This section provides a general experimental protocol for the purification of this compound using a reversed-phase HPLC system. This protocol can be used as a starting point for method development.

Table 1: HPLC System and Parameters
ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or similar
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Diode Array Detector (DAD) or UV Detector
Detection Wavelength 210 nm
Table 2: Gradient Elution Program
Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010
Sample Preparation Protocol
  • Prepare a stock solution of the crude or semi-purified this compound extract at a concentration of 1 mg/mL in methanol.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.[3]

  • Dilute the filtered solution with the initial mobile phase (90% Water, 10% Acetonitrile, 0.1% Formic Acid) to the desired concentration for injection.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC purification of this compound.

Problem 1: High System Backpressure

Q: My HPLC system is showing an unusually high backpressure after several injections. What could be the cause and how do I fix it?

A: High backpressure is typically caused by a blockage in the HPLC flow path.[9] The most common locations for blockages are the column inlet frit or the guard column.

Potential Causes:

  • Particulate matter from the sample or mobile phase accumulating on the column inlet frit.[9]

  • Precipitation of the sample in the mobile phase.

  • Clogging of the guard column.

  • Blockage in the system tubing or injector.[6]

Troubleshooting Steps:

  • Isolate the Source: Systematically remove components from the flow path (starting from the detector and moving backward) to identify the source of the high pressure.[6] First, remove the column and replace it with a union. If the pressure returns to normal, the column is the source of the blockage.

  • Reverse Flush the Column: If the column is clogged, disconnect it from the detector and reverse the direction of flow. Flush with a strong solvent (like 100% acetonitrile or isopropanol) at a low flow rate.[3][9]

  • Clean or Replace the Inlet Frit: If a reverse flush does not resolve the issue, the inlet frit may need to be replaced.

  • Use a Guard Column and In-line Filter: To prevent future issues, always use a guard column and an in-line filter before the analytical column to capture particulates.[10][11]

G cluster_system System Troubleshooting cluster_column Column Troubleshooting start High Backpressure Detected q1 Remove column. Is pressure still high? start->q1 check_tubing Check for blocked tubing q1->check_tubing Yes reverse_flush Reverse flush column q1->reverse_flush No check_injector Inspect injector rotor seal check_tubing->check_injector system_issue System blockage identified check_injector->system_issue q2 Did pressure decrease? reverse_flush->q2 replace_frit Replace inlet frit q2->replace_frit No column_ok Column pressure resolved q2->column_ok Yes replace_column Replace column replace_frit->replace_column

Caption: Troubleshooting workflow for high HPLC backpressure.

Problem 2: Poor Peak Shape (Tailing or Fronting)

Q: The peak for this compound is showing significant tailing. What causes this and how can I improve the peak shape?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the column packing.[6] Peak fronting is typically a result of column overload.[6]

Potential Causes of Peak Tailing:

  • Secondary Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with polar functional groups on this compound.

  • Column Contamination: Adsorbed impurities on the column can interfere with the chromatography.

  • Column Void: A void or channel in the column packing can lead to a distorted flow path.[9]

  • Low pH: If this compound is acidic, a mobile phase pH that is too low can cause tailing.

Solutions for Peak Tailing:

  • Add an Acidic Modifier: Add 0.1% formic acid or TFA to the mobile phase to suppress silanol interactions.[3]

  • Lower Sample Concentration: Inject a more dilute sample to see if the tailing improves.

  • Regenerate the Column: Wash the column with a series of strong solvents to remove contaminants.[9]

  • Use a Different Column: Consider a column with end-capping or a different stationary phase.

Potential Causes and Solutions for Peak Fronting:

  • Sample Overload: The amount of sample injected is too high for the column's capacity.[6] To fix this, reduce the injection volume or the sample concentration.

  • Incorrect Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Ensure the sample solvent is compatible with the initial mobile phase conditions.

Problem 3: Inconsistent Retention Times

Q: The retention time for my this compound peak is shifting between runs. What could be causing this variability?

A: Shifting retention times indicate a change in the chromatographic conditions.[6]

Potential Causes:

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions between gradient runs.[6]

  • Mobile Phase Composition Changes: Inaccurate mixing of the mobile phase, or evaporation of a volatile component, can alter the solvent strength.[10]

  • Fluctuations in Temperature: Changes in the column temperature can affect retention times.[4]

  • Pump Issues: Problems with the HPLC pump, such as leaks or faulty check valves, can lead to an inconsistent flow rate.[6]

Solutions:

  • Increase Equilibration Time: Extend the post-run equilibration time to ensure the column is ready for the next injection.

  • Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent bottles capped to prevent evaporation.[3] Degassing the mobile phase is also crucial.[12]

  • Use a Column Oven: A column oven will maintain a stable temperature.

  • Maintain the HPLC Pump: Regularly check for leaks and perform routine maintenance on the pump seals and check valves.

G cluster_mobile_phase Mobile Phase Optimization cluster_column_params Column & Physical Parameters start Poor Peak Resolution q1 Is the gradient shallow enough? start->q1 adjust_gradient Decrease gradient slope q1->adjust_gradient No q2 Change organic solvent? (e.g., ACN to MeOH) q1->q2 Yes resolved Resolution Improved adjust_gradient->resolved change_solvent Test alternative solvent q2->change_solvent Yes q3 Change column temperature? q2->q3 No change_solvent->resolved adjust_temp Test higher/lower T q3->adjust_temp Yes q4 Try a different column chemistry? q3->q4 No adjust_temp->resolved change_column Test Phenyl-Hexyl or C30 column q4->change_column Yes change_column->resolved

Caption: Logical workflow for improving peak resolution.

Problem 4: No Peaks or Very Small Peaks Detected

Q: I've injected my sample, but I don't see any peaks, or the peaks are much smaller than expected. What should I do?

A: A loss of signal can be due to a variety of issues, ranging from sample preparation to detector malfunction.[6]

Potential Causes:

  • Incorrect Detector Settings: The wrong wavelength may be selected, or the detector lamp may be failing.[6]

  • Sample Degradation: this compound may be unstable under the current conditions.

  • Injection Failure: A clog in the injector or a leak in the system could prevent the sample from reaching the column.[6]

  • Low Analyte Concentration: The concentration of this compound in the sample may be below the limit of detection (LOD) of the method.[4]

  • Compound Not Eluting: The compound may be irreversibly bound to the column due to strong interactions.

Solutions:

  • Verify Detector Operation: Check the detector lamp's energy and ensure the correct wavelength is set. If possible, inject a known standard to confirm the detector is working.

  • Check for Leaks: Visually inspect the system for any leaks, particularly around the injector and column fittings.

  • Increase Sample Concentration: Inject a more concentrated sample to see if a signal appears.

  • Perform a Strong Solvent Wash: After the analytical run, wash the column with 100% organic solvent to elute any strongly retained compounds. The appearance of a "ghost peak" during a blank run after a sample injection can indicate carryover from a previous run.[6]

References

Technical Support Center: Optimizing Cell-Based Assays for Liang-Ge-San (LGS)

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: Initial searches for "Liangshanin A" did not yield specific information. This guide has been developed based on available research for Liang-Ge-San (LGS) , a traditional Chinese medicine formula with well-documented anti-inflammatory properties. It is presumed that this is the compound of interest for your cell-based assay optimization.

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in fine-tuning cell-based assay conditions for the study of Liang-Ge-San (LGS).

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for Liang-Ge-San (LGS)?

A1: LGS is recognized for its potent anti-inflammatory effects, which are exerted through the activation of the cholinergic anti-inflammatory pathway.[1][2] This mechanism involves the activation of the α7 nicotinic cholinergic receptor (α7nAchR). The activation of α7nAchR subsequently inhibits the degradation and phosphorylation of IκBα, a key step that prevents the nuclear translocation of the transcription factor NF-κB p65.[1][2] The inhibition of the NF-κB pathway ultimately results in a marked decrease in the production of pro-inflammatory cytokines, including IL-6 and TNF-α.[1][2]

Q2: What is a suitable starting concentration range for LGS in cellular assays?

A2: Based on in vitro experiments conducted with RAW 264.7 macrophage cells, LGS concentrations ranging from 25 to 400 μg/ml have been utilized for up to 24 hours without inducing significant cytotoxicity.[1] It is advisable to conduct a dose-response study within this range to identify the optimal, non-toxic concentration for your specific cell line and experimental design.

Q3: How should I prepare Liang-Ge-San for use in cell culture?

A3: The solubility of natural product extracts can often be a challenge.[3] It is recommended to first create a concentrated stock solution by dissolving the LGS extract in a minimal amount of dimethyl sulfoxide (B87167) (DMSO).[3] To prevent solvent-induced toxicity, the final concentration of DMSO in the cell culture medium should be maintained at a low level, typically below 0.5% (v/v).[3] It is critical to include a vehicle control, consisting of medium with the identical final concentration of DMSO but without LGS, in all experiments.[3] To aid in dissolution, gentle sonication or vortexing of the stock solution can be employed.[3]

Q4: Can the natural color of LGS interfere with colorimetric assays such as the MTT assay?

A4: Yes, it is a common issue for natural product extracts to contain pigments that can interfere with the absorbance readings of formazan-based assays like MTT.[3] To mitigate this, a crucial control must be included: a set of wells containing the same concentrations of LGS as in the experimental wells, but without any cells.[3] The absorbance values from these "extract-only" wells should then be subtracted from the readings of the corresponding experimental wells to obtain accurate results.[3]

Troubleshooting Guides

Problem 1: Experiencing high background or false positive results in a colorimetric cytotoxicity assay (e.g., MTT).

  • Possible Cause: The inherent color of the Liang-Ge-San extract is interfering with the absorbance measurement.[3]

  • Solution:

    • Set up a parallel 96-well plate containing the same concentrations of LGS in the culture medium as your experimental plate, but do not add any cells.[3]

    • Incubate this "extract-only" plate under the identical conditions and for the same duration as your experimental plate.

    • Following the incubation period, proceed with the addition of the assay reagent (e.g., MTT) to these control wells.

    • Subtract the mean absorbance of the "extract-only" wells from the absorbance values of your corresponding experimental wells to correct for the interference.[3]

Problem 2: Observing low or no detectable anti-inflammatory effect.

  • Possible Cause 1: The concentration of LGS being used is insufficient.

  • Solution 1: Conduct a dose-response experiment employing a broader range of LGS concentrations to identify an effective dose.

  • Possible Cause 2: The concentration of the inflammatory stimulus (e.g., LPS) is excessively high, thereby masking the inhibitory potential of LGS.

  • Solution 2: Optimize the concentration of the inflammatory stimulus. It is recommended to perform a titration of the stimulus to determine a concentration that elicits a sub-maximal inflammatory response, which will provide a suitable window for observing the inhibitory effects of LGS.

  • Possible Cause 3: The timing of incubation is not optimal for the desired effect.

  • Solution 3: Carry out a time-course experiment to establish the optimal pre-incubation duration with LGS before the addition of the stimulus, as well as the most effective incubation period following stimulation.

Problem 3: Noticing precipitation of the compound in the cell culture medium.

  • Possible Cause: The LGS extract has poor solubility in the aqueous environment of the culture medium.[3]

  • Solution 1: Prepare a more concentrated stock solution in DMSO. This will allow for the addition of a smaller volume to the culture medium to achieve the desired final concentration, thereby reducing the likelihood of precipitation.

  • Solution 2: After diluting the LGS stock in the medium, employ gentle sonication or vortexing to enhance its dissolution.[3]

  • Solution 3: Carefully examine the wells under a microscope to check for any signs of precipitation. If precipitate is observed, you may consider microfiltering the LGS-containing medium prior to its addition to the cells. However, be aware that this step could potentially remove some of the active components.[3]

Data Presentation

Table 1: Essential Controls for LGS Cell-Based Assays

Control TypeDescriptionPurpose
Untreated Control Cells cultured in medium alone.Provides a baseline for cell viability and the basal level of inflammatory markers.
Vehicle Control Cells cultured in medium containing the same final concentration of DMSO used for the LGS dilutions.To isolate and account for any potential effects of the solvent on the cellular response.[3]
Positive Control (Inflammation) Cells treated solely with the inflammatory stimulus (e.g., LPS).To confirm the successful induction of the inflammatory response that LGS is expected to inhibit.
Positive Control (Cytotoxicity) Cells treated with a known cytotoxic agent.To validate the proper functioning and sensitivity of the cytotoxicity assay.
Extract-Only Control Wells containing culture medium and LGS at all tested concentrations, but devoid of cells.To correct for any intrinsic absorbance or fluorescence of the LGS extract that could interfere with assay readings.[3]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cells in a 96-well plate at a previously optimized density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of LGS in fresh culture medium. It is crucial to ensure that the final DMSO concentration is consistent across all wells and does not surpass 0.5%.[3] Aspirate the old medium from the cells and replace it with the medium containing the LGS dilutions. Also, include untreated and vehicle control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: Introduce the MTT solution to each well and incubate for a period of 2-4 hours to allow for the metabolic conversion of MTT into formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilization agent (such as DMSO or a commercially available solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 540-570 nm using a microplate reader.[3]

  • Data Analysis: Correct for background absorbance by subtracting the values from the "extract-only" controls. Express cell viability as a percentage relative to the untreated control.

Protocol 2: Quantification of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) by ELISA
  • Cell Seeding: Seed appropriate cells, such as RAW 264.7 macrophages, in a 24-well plate and allow for adherence.

  • Pre-treatment: Treat the cells with a range of concentrations of LGS for a predetermined duration, for instance, 1-2 hours.

  • Stimulation: Introduce an inflammatory stimulus, such as 1 µg/mL of LPS, to the wells and incubate for a suitable time frame, for example, 24 hours.[1]

  • Supernatant Collection: Carefully collect the cell culture supernatants from each well.

  • ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for the quantification of TNF-α and IL-6, adhering to the manufacturer's protocol.

  • Data Analysis: Construct a standard curve and use it to determine the concentration of each cytokine in the collected supernatants. Compare the cytokine levels in the LGS-treated groups with those of the group treated with LPS alone.

Visualizations

LGS_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LGS Liang-Ge-San (LGS) a7nAChR α7nAChR LGS->a7nAChR activates IKK IκB Kinase (IKK) a7nAChR->IKK inhibits IkBa IκBα IKK->IkBa phosphorylates IkBa_p p-IκBα NFkB_p65_p50_IkBa NF-κB (p65/p50)-IκBα (Inactive) IkBa_p->NFkB_p65_p50_IkBa leads to degradation NFkB_p65_p50 NF-κB (p65/p50) (Active) NFkB_p65_p50_IkBa->NFkB_p65_p50 releases Nucleus Nucleus NFkB_p65_p50->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines induces transcription of

Caption: The anti-inflammatory signaling pathway of Liang-Ge-San (LGS).

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Add LGS Dilutions & Controls A->B C Incubate (e.g., 24h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Read Absorbance (570 nm) F->G

Caption: A step-by-step workflow for the MTT cytotoxicity assay.

Troubleshooting_High_Background Start High Background in Colorimetric Assay? Check1 Included 'Extract-Only' Control? Start->Check1 Sol1 Prepare parallel plate with LGS but no cells. Check1->Sol1 No Sol2 Subtract 'Extract-Only' _absorbance_ from experimental values. Check1->Sol2 Yes Sol1->Sol2 End Corrected Data Sol2->End

Caption: A logical guide for troubleshooting high background in colorimetric assays.

References

Preventing degradation of Liangshanin A during storage

Author: BenchChem Technical Support Team. Date: December 2025

Subject: Guidance on Preventing Degradation of Liangshanin A During Storage

Dear Researchers, Scientists, and Drug Development Professionals,

This document addresses the critical issue of maintaining the stability of this compound during storage. Subsequent to extensive searches of publicly available scientific literature and databases, we have found no specific studies detailing the degradation pathways, stability profiles, or optimal storage conditions for this compound.

The information typically required to provide detailed, compound-specific guidance—such as forced degradation studies, kinetic data on degradation under various environmental conditions (e.g., temperature, humidity, light), and stability in different solvent systems—is not available in the public domain. Diterpenoids isolated from Isodon species are a broad class of compounds, and stability can vary significantly between individual structures.

Therefore, this technical support center will provide general best practices for the storage and handling of complex natural products like diterpenoids, based on established principles of chemical stability. We will also outline the necessary experimental protocols that researchers should perform to determine the specific stability characteristics of this compound in their own laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What are the general recommended storage conditions for diterpenoid compounds like this compound?

A1: In the absence of specific data for this compound, it is recommended to follow conservative storage protocols suitable for sensitive organic molecules. Diterpenoids, as a class, can be susceptible to degradation from heat, light, and oxidation. Therefore, the following conditions are advised as a starting point:

  • Temperature: Store at or below -20°C for long-term storage. For short-term storage, 2-8°C may be acceptable, but stability at this temperature should be verified.

  • Light: Protect from light at all times by using amber vials or by storing containers in the dark.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation, especially if the compound is stored as a solid.

  • Container: Use tightly sealed, high-quality glass or appropriate plastic vials to prevent moisture ingress and solvent evaporation.

Q2: How can I prepare stock solutions of this compound to maximize stability?

A2: The choice of solvent is critical and can significantly impact the stability of the compound.

  • Solvent Selection: Use high-purity, anhydrous solvents. Common solvents for diterpenoids include DMSO, ethanol, methanol, and acetonitrile.

  • Initial Testing: It is crucial to perform a preliminary stability study in the chosen solvent. Dissolve a small amount of this compound in the intended solvent and monitor its purity over a short period (e.g., 24-72 hours) at the intended storage temperature using an appropriate analytical method like HPLC.

  • Storage of Solutions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Each aliquot should be intended for single use.

Q3: What signs of degradation should I look for?

A3: Degradation can manifest in several ways:

  • Physical Changes: Color changes in the solid compound or solution, or the appearance of precipitate.

  • Analytical Changes: When analyzed by techniques such as HPLC or LC-MS, degradation is indicated by a decrease in the peak area of the main compound and the appearance of new peaks corresponding to degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity in an assay. Compound degradation due to improper storage or handling.1. Prepare a fresh stock solution from solid material. 2. Re-evaluate the purity of the stored stock solution using HPLC or LC-MS. 3. Review storage conditions (temperature, light exposure, freeze-thaw cycles).
Appearance of new peaks in HPLC/LC-MS analysis. Chemical degradation of this compound.1. Investigate the storage conditions (temperature, solvent, exposure to air/light). 2. Consider if the degradation is occurring during the analytical process itself (e.g., on-column degradation). 3. Perform a forced degradation study to identify potential degradation products.
Inconsistent experimental results. Instability of this compound in the experimental buffer or media.1. Assess the stability of this compound in the specific aqueous buffer or cell culture media under the experimental conditions (e.g., 37°C, presence of CO2). 2. Prepare fresh dilutions of this compound for each experiment.

Experimental Protocols for Stability Assessment

To establish a robust storage protocol for this compound, it is essential to perform in-house stability studies.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and products of this compound under stress conditions. This helps in developing a stability-indicating analytical method.

Methodology:

  • Preparation: Prepare solutions of this compound (e.g., in acetonitrile/water).

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Stress: Incubate a solution and solid sample at 80°C for 48 hours.

    • Photostability: Expose a solution and solid sample to light (ICH Q1B guidelines) for a specified duration.

  • Analysis: Analyze the stressed samples at different time points using a suitable, validated HPLC or LC-MS method to identify and quantify any degradation products.

Protocol 2: Solution Stability Study

Objective: To determine the stability of this compound in various solvents and at different temperatures over time.

Methodology:

  • Preparation: Prepare stock solutions of this compound in different solvents (e.g., DMSO, ethanol, methanol) at a known concentration.

  • Storage: Aliquot the solutions into vials and store them under different temperature conditions (e.g., -80°C, -20°C, 4°C, room temperature).

  • Analysis: At specified time points (e.g., 0, 1 week, 1 month, 3 months), analyze an aliquot from each condition using a validated HPLC method.

  • Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Data Presentation

As no quantitative data for this compound stability is publicly available, the following table is a template that researchers can use to summarize the data obtained from their own stability studies.

Table 1: Example Stability Data Summary for this compound in Solution (Concentration: 1 mg/mL)

SolventTemperatureTime Point% Remaining this compoundAppearance of Degradation Products (% of Total Area)
DMSO-20°C1 MonthData to be filledData to be filled
DMSO4°C1 MonthData to be filledData to be filled
Ethanol-20°C1 MonthData to be filledData to be filled
Ethanol4°C1 MonthData to be filledData to be filled

Visualizations

The following diagrams illustrate the logical workflow for troubleshooting stability issues and the experimental design for a stability study.

G Troubleshooting Workflow for this compound Instability start Inconsistent Experimental Results or Suspected Degradation check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_solution Assess Stock Solution Purity (HPLC/LC-MS) start->check_solution improper_storage Improper Storage Conditions Identified check_storage->improper_storage degraded_solution Stock Solution Shows Degradation check_solution->degraded_solution improper_storage->check_solution No correct_storage Implement Recommended Storage Conditions improper_storage->correct_storage Yes prepare_fresh Prepare Fresh Stock Solution degraded_solution->prepare_fresh Yes stability_study Conduct In-Solution Stability Study degraded_solution->stability_study No, cause unknown correct_storage->prepare_fresh retest Retest Experiment prepare_fresh->retest G Experimental Workflow for this compound Stability Study start Start: Pure this compound Solid prep_solutions Prepare Stock Solutions (e.g., DMSO, Ethanol) start->prep_solutions aliquot Aliquot Solutions into Vials prep_solutions->aliquot storage_conditions Store at Different Temperatures (-80°C, -20°C, 4°C, RT) aliquot->storage_conditions time_points Analyze at Time Points (0, 1w, 1m, 3m, 6m) storage_conditions->time_points analysis HPLC/LC-MS Analysis time_points->analysis data_eval Evaluate Purity and Degradation analysis->data_eval conclusion Determine Optimal Storage Conditions and Shelf-Life data_eval->conclusion

Technical Support Center: Synthesis of Liangshanin A Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, the chemical structure of Liangshanin A has not been publicly disclosed in widespread scientific literature. The information provided in this technical support center is based on the synthesis of Liangshanone , a structurally related C(19)-diterpenoid alkaloid, and general principles of complex molecule synthesis. The challenges and solutions presented here are anticipated to be relevant for the synthesis of this compound and its derivatives but should be adapted based on the specific structure of the target molecule once it becomes available.

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex diterpenoid alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound derivatives and other related diterpenoid alkaloids?

A1: The synthesis of complex diterpenoid alkaloids like Liangshanone, and presumably this compound, presents several significant challenges:

  • Construction of the Polycyclic Core: Assembling the intricate and often sterically congested cage-like framework is a primary hurdle. This involves the strategic formation of multiple rings with high stereocontrol.

  • Stereochemical Control: These molecules typically contain numerous stereocenters. Establishing the correct relative and absolute stereochemistry throughout a lengthy synthetic sequence is a formidable task.

  • Functional Group Installation: The introduction of various functional groups at specific positions on the core structure, often in the later stages of the synthesis, can be complicated by the molecule's steric hindrance and the sensitivity of other functional groups.

  • Low Overall Yields: Multi-step syntheses of such complex natural products are often plagued by low overall yields, making it difficult to obtain sufficient material for biological evaluation.

  • Scalability: Reaction conditions that are successful on a small scale may not be readily transferable to larger scales required for extensive biological studies or preclinical development.

Q2: What are the key synthetic strategies employed for constructing the core of Liangshanone, which may be applicable to this compound?

A2: The total synthesis of Liangshanone highlights several powerful synthetic transformations that are likely relevant for this compound:

  • Oxidative Dearomatization/Diels-Alder (OD/DA) Cycloaddition: This sequence is used to construct the bicyclo[2.2.2]octane core, a common structural motif in this class of alkaloids.

  • Tandem Alkene Cleavage/Mannich Cyclization: This one-pot reaction can be used to efficiently form nitrogen-containing rings.

  • Robinson Annulation: A classic method for the formation of a six-membered ring, often used to build upon an existing cyclic ketone.

  • Intramolecular Aldol (B89426) Reaction: This reaction is crucial for forming additional rings within the polycyclic structure.

Q3: Are there any common side reactions to be aware of during these key steps?

A3: Yes, each of these key reactions has potential side reactions that can complicate the synthesis. Please refer to the Troubleshooting Guides below for detailed information on identifying and mitigating these issues.

Troubleshooting Guides

Oxidative Dearomatization/Diels-Alder (OD/DA) Cycloaddition

Problem Possible Cause(s) Troubleshooting Strategy
Low yield of the desired cycloaddition product. - Incomplete oxidative dearomatization.- Decomposition of the reactive diene intermediate.- Unfavorable equilibrium for the Diels-Alder reaction.- Steric hindrance.- Screen different hypervalent iodine reagents or other oxidants.- Optimize reaction temperature and time to balance diene formation and decomposition.- Use a higher concentration of the dienophile.- Consider using a Lewis acid catalyst to accelerate the Diels-Alder reaction.
Formation of undesired regioisomers or stereoisomers. - Lack of facial selectivity in the Diels-Alder reaction.- Competing reaction pathways of the diene.- Employ a chiral Lewis acid catalyst to induce enantioselectivity.- Modify the dienophile or diene precursors to introduce directing groups.- Carefully control reaction temperature, as selectivity can be temperature-dependent.
Starting material remains unreacted. - Inactive oxidant.- Insufficient reaction time or temperature.- Check the quality and age of the oxidant.- Gradually increase the reaction temperature and monitor by TLC.- Ensure proper stoichiometry of reagents.

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start [label="Low Yield or\nSide Products\nin OD/DA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_oxidation [label="Check Oxidative\nDearomatization Step", fillcolor="#F1F3F4", fontcolor="#202124"]; check_da [label="Analyze Diels-Alder\nReaction Conditions", fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_oxidant [label="Optimize Oxidant &\nReaction Time/Temp", fillcolor="#FBBC05", fontcolor="#202124"]; optimize_da [label="Optimize Dienophile Conc.,\nCatalyst, & Temp.", fillcolor="#FBBC05", fontcolor="#202124"]; solution [label="Improved Yield and\nSelectivity", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_oxidation; start -> check_da; check_oxidation -> optimize_oxidant; check_da -> optimize_da; optimize_oxidant -> solution; optimize_da -> solution; }

Troubleshooting workflow for the OD/DA cycloaddition.
Tandem Alkene Cleavage/Mannich Cyclization

Problem Possible Cause(s) Troubleshooting Strategy
Incomplete reaction or low yield. - Inefficient alkene cleavage.- Instability of the intermediate dialdehyde (B1249045) or amino-aldehyde.- Unfavorable cyclization kinetics.- Screen different ozonolysis workup conditions or alternative cleavage reagents (e.g., OsO₄/NaIO₄).- Perform the reaction at lower temperatures to minimize decomposition.- Adjust the pH of the reaction mixture to facilitate iminium ion formation and cyclization.
Formation of polymeric material. - Intermolecular side reactions of the reactive intermediates.- Use high dilution conditions to favor intramolecular cyclization.- Add the amine component slowly to the reaction mixture.
Epimerization at stereocenters adjacent to carbonyls. - Basic or acidic conditions promoting enolization.- Use milder reaction conditions and carefully control the pH.- Reduce reaction time.
Robinson Annulation
Problem Possible Cause(s) Troubleshooting Strategy
Low yield of the annulated product. - Inefficient Michael addition.- Unfavorable intramolecular aldol condensation.- Polymerization of the methyl vinyl ketone (MVK).- Use a stronger base to ensure complete enolate formation.- Add MVK slowly to the reaction mixture.- Consider using a milder catalyst or different solvent system.
Formation of multiple products. - Competing aldol reactions (intermolecular).- Formation of different regioisomers of the enolate.- Use pre-formed enolates (e.g., silyl (B83357) enol ethers) for better regiocontrol.- Optimize reaction temperature to favor the desired pathway.
Intramolecular Aldol Reaction
Problem Possible Cause(s) Troubleshooting Strategy
Reaction does not proceed to completion. - Unfavorable ring size for cyclization.- Steric hindrance preventing the intramolecular attack.- Use a stronger base or higher temperature to drive the equilibrium towards the product.- Modify the substrate to be more flexible if possible.
Formation of dehydration product is not observed. - Insufficiently acidic alpha-protons for elimination.- Mild reaction conditions.- Increase the reaction temperature.- Use a base that can also act as a dehydrating agent.
Retro-aldol reaction occurs. - Thermodynamically unstable product.- Isolate the product quickly after formation.- Use milder workup conditions.

Experimental Protocols (Based on Liangshanone Synthesis)

Note: These are generalized protocols inspired by the synthesis of Liangshanone and should be optimized for specific substrates.

Protocol 1: Oxidative Dearomatization/Diels-Alder (OD/DA) Cycloaddition
  • Materials: Substituted phenol (B47542), diiodobenzene diacetate (or other suitable oxidant), dienophile, anhydrous solvent (e.g., CH₂Cl₂).

  • Procedure: a. Dissolve the substituted phenol and dienophile in the anhydrous solvent under an inert atmosphere (e.g., Argon or Nitrogen). b. Cool the solution to the desired temperature (e.g., 0 °C or -78 °C). c. Add the oxidant portion-wise over a period of time, monitoring the reaction by Thin Layer Chromatography (TLC). d. Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous Na₂S₂O₃). e. Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography.

Protocol 2: Tandem Alkene Cleavage/Mannich Cyclization
  • Materials: Alkene-containing intermediate, ozone, reductive workup reagent (e.g., dimethyl sulfide (B99878) or triphenylphosphine), amine, anhydrous solvent (e.g., CH₂Cl₂/MeOH).

  • Procedure: a. Dissolve the alkene in the solvent and cool to -78 °C. b. Bubble ozone through the solution until a blue color persists. c. Purge the solution with an inert gas to remove excess ozone. d. Add the reductive workup reagent and allow the solution to warm to room temperature. e. Add the desired amine to the solution and stir until the cyclization is complete as monitored by TLC. f. Work up the reaction and purify the product by column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for a Hypothetical OD/DA Cycloaddition

EntryOxidantSolventTemperature (°C)Time (h)Yield (%)
1PhI(OAc)₂CH₂Cl₂0465
2PIFACH₂Cl₂0272
3PhI(OAc)₂Toluene25655
4PIFACH₂Cl₂-20480

Signaling Pathways and Workflows

A logical workflow for the synthesis of this compound derivatives.

Technical Support Center: Liangshanin A Cytotoxicity Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity in normal cells during in vitro experiments with Liangshanin A. The following resources are designed to help identify the source of the cytotoxicity and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: Is some level of cytotoxicity in normal cells expected with this compound? A2: Depending on the compound's mechanism of action and the specific normal cell line used, a certain degree of cytotoxicity may be observed, especially at higher concentrations. However, significant cell death at concentrations expected to be selective for target (e.g., cancer) cells is considered "unexpected" and requires investigation. It is crucial to establish a therapeutic window by comparing cytotoxicity in target cells versus normal cells.[1][2]

Q2: What are the most common initial steps when observing unexpected cytotoxicity? A2: When unexpected cytotoxicity occurs, first verify the fundamentals of the experimental setup. This includes confirming the final concentration of this compound, checking the health and passage number of your normal cell cultures, and ensuring the solvent (e.g., DMSO) concentration is at a non-toxic level (typically <0.5%).[3][4] Repeating the experiment with freshly prepared compound dilutions and reagents is a critical first step.[4]

Q3: Could the observed cytotoxicity be an artifact of the assay itself? A3: Yes, some cytotoxicity assays are prone to artifacts. For example, the MTT assay measures mitochondrial reductase activity, which can be influenced by compounds that affect cellular metabolism without directly killing the cells.[4][5] It is advisable to confirm results using an assay with a different principle, such as a lactate (B86563) dehydrogenase (LDH) assay, which measures membrane integrity.[3][5]

Q4: Which normal cell lines are commonly used for cytotoxicity screening? A4: Several well-characterized normal or non-cancerous cell lines are used to assess off-target cytotoxicity. The choice depends on the intended therapeutic area. Common choices include peripheral blood mononuclear cells (PBMCs), human fibroblasts, Vero cells (African Green Monkey Kidney), CHO-K1 (Chinese Hamster Ovary), and NRK-52E (Rat Kidney Epithelial).[6]

Troubleshooting Guide: High Cytotoxicity in Normal Cells

If you are observing higher-than-expected cytotoxicity in your normal cell lines when treating with this compound, work through the following potential causes and solutions.

Problem / Question Potential Cause Recommended Action
Is the cytotoxicity reproducible? One-time experimental error.Repeat the experiment using the exact same conditions. If the problem persists, proceed to the next steps.
Have you checked your controls? Vehicle (solvent) toxicity; Contamination.Ensure the vehicle control (e.g., DMSO at the highest used concentration) shows high cell viability.[3] Visually inspect cultures for signs of microbial contamination. If contamination is suspected, discard cultures and use a fresh stock.
Is the compound concentration correct? Calculation or dilution error.Double-check all calculations for stock solution and serial dilutions. Prepare a fresh set of dilutions from the stock and repeat the experiment.[4]
Is this compound soluble and stable in the media? Compound precipitation; Degradation.Solubility Check: Prepare the final concentration of this compound in media and inspect it under a microscope for precipitates. Stability Check: Assess the stability of this compound in your culture medium over the time course of the experiment. Degradation products may be more toxic.[3]
Are the cells healthy? High passage number; Cell stress.Use cells with a low passage number. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Verify incubator conditions (CO2, temperature, humidity) are optimal.[3]
Is the assay method appropriate? Assay interference.Confirm the results with a second, mechanistically different cytotoxicity assay (e.g., use an LDH assay if you initially used an MTT assay).[3]
Are you observing an "edge effect"? Evaporation from outer wells of the microplate.Avoid using the outermost wells of the plate for critical experimental samples. Instead, fill them with sterile media or PBS to maintain humidity across the plate.[3]

Quantitative Data Summary

Specific IC50 values for this compound against a wide range of normal cell lines are not extensively documented in publicly available literature. Researchers should determine these values empirically. Below is a template table for organizing your experimental results to establish the selectivity index. The Selectivity Index (SI) is a critical ratio calculated as: SI = IC50 in Normal Cells / IC50 in Cancer Cells. A higher SI value (typically >2) suggests a more promising selective therapeutic window.[7]

Cell Line Cell Type Tissue of Origin This compound IC50 (µM) Selectivity Index (SI)
e.g., MCF-7CancerBreast Adenocarcinoma[Your Data]N/A
e.g., MCF 10ANon-tumorigenicBreast Epithelium[Your Data][Calculate]
e.g., A549CancerLung Carcinoma[Your Data]N/A
e.g., BEAS-2BNon-tumorigenicBronchial Epithelium[Your Data][Calculate]
e.g., HEK-293NormalEmbryonic Kidney[Your Data][Calculate]
e.g., PBMCsNormalPeripheral Blood[Your Data][Calculate]

Visualizations and Workflows

Troubleshooting Workflow for Unexpected Cytotoxicity

The following diagram outlines a logical workflow for troubleshooting unexpected cytotoxicity results.

G start Unexpected Cytotoxicity Observed in Normal Cells check_repro Is the result reproducible? start->check_repro check_controls Are controls (vehicle, untreated) behaving as expected? check_repro->check_controls  Yes resolve_issue Issue Resolved check_repro->resolve_issue No (One-time error)   check_compound Verify Compound: 1. Concentration Calculation 2. Dilution Series 3. Solubility in Media check_controls->check_compound  Yes check_controls->resolve_issue No (Fix Controls)   check_cells Verify Cell Health: 1. Low Passage Number 2. No Contamination 3. Optimal Growth Phase check_compound->check_cells  OK check_compound->resolve_issue Error Found (Recalculate/Redo)   check_assay Is the assay method prone to artifacts? check_cells->check_assay  OK check_cells->resolve_issue Error Found (Use New Cells)   confirm_assay Confirm with Orthogonal Assay (e.g., LDH, CellTox Green) check_assay->confirm_assay  Yes/Maybe true_effect Result is likely a true cytotoxic effect. Investigate mechanism. check_assay->true_effect  No confirm_assay->true_effect

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

General Experimental Workflow for Cytotoxicity Assessment

This diagram shows a standard workflow for conducting a cytotoxicity experiment.

G prep Prepare Cell Suspension (Normal & Cancer Lines) seed Seed Cells in 96-Well Plates prep->seed incubate1 Incubate (e.g., 24h for attachment) seed->incubate1 treat Treat with Serial Dilutions of this compound + Controls (Vehicle, Untreated) incubate1->treat incubate2 Incubate for Exposure Period (e.g., 24, 48, 72h) treat->incubate2 assay Perform Cytotoxicity Assay (e.g., MTT, LDH, Annexin V) incubate2->assay read Read Results (Spectrophotometer, Flow Cytometer) assay->read analyze Analyze Data: Calculate % Viability Determine IC50 Values read->analyze

Caption: Standard experimental workflow for in vitro cytotoxicity assays.

Hypothesized Signaling Pathway for Compound-Induced Apoptosis

While the specific mechanism for this compound is under investigation, many cytotoxic compounds induce apoptosis through intrinsic or extrinsic pathways. This diagram illustrates these two major apoptosis signaling cascades.[8][9][10]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway ligand Death Ligand (e.g., FasL, TNF-α) receptor Death Receptor ligand->receptor disc DISC Formation receptor->disc cas8 Caspase-8 (Initiator) disc->cas8 cas3 Caspase-3/7 (Executioner) cas8->cas3 stress Cellular Stress (e.g., DNA Damage) bcl2 Bcl-2 Family (Bax/Bak Activation) stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cytc Cytochrome c Release mito->cytc apop Apoptosome Formation (Apaf-1, Cytochrome c) cytc->apop cas9 Caspase-9 (Initiator) apop->cas9 cas9->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis

Caption: The main extrinsic and intrinsic apoptosis signaling pathways.

Detailed Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]

  • Materials :

    • Cells cultured in a 96-well plate.

    • This compound compound.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

    • Microplate reader.

  • Procedure :

    • Seed cells (e.g., 5,000-10,000 cells/well) in 100 µL of medium in a 96-well plate and incubate for 24 hours.

    • Treat cells with various concentrations of this compound and controls (vehicle, untreated) and incubate for the desired period (e.g., 24, 48, 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[4]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.[11]

  • Materials :

    • Opaque-walled 96-well plates with cultured cells.

    • This compound compound.

    • LDH assay kit (containing substrate, cofactor, and diaphorase).

    • Lysis solution (for maximum LDH release control).

  • Procedure :

    • Prepare assay plates as described in the MTT protocol. Include controls: no cells (medium background), untreated cells (spontaneous LDH release), and cells treated with lysis solution (maximum LDH release).[4]

    • Add test compounds and vehicle controls to appropriate wells and incubate for the desired exposure period.

    • Equilibrate the plate to room temperature.

    • Transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.

    • Add 50 µL of the LDH reaction mixture to all wells.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure the absorbance at 490 nm.

    • Calculate % cytotoxicity relative to the maximum LDH release control.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials :

    • Annexin V-FITC/Propidium Iodide (PI) staining kit.

    • Flow cytometer.

    • 6-well plates with cultured cells.

  • Procedure :

    • Culture and treat cells with this compound in 6-well plates.

    • Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.[4]

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V binding buffer.

    • Analyze the cells by flow cytometry within one hour.[4]

    • Interpretation : Viable cells (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+).

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Liangshan-Derived Compounds and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anticancer activities of phenolic extracts derived from Liangshan olive leaves and the well-established chemotherapeutic agent, Doxorubicin. The information is intended to be a resource for researchers and professionals in the field of drug discovery and development, offering insights into the mechanisms of action and potential therapeutic applications of these compounds.

Anticancer Activity: Liangshan Olive Leaf Extract vs. Doxorubicin

Phenolic extracts from Liangshan olive leaves have demonstrated notable antioxidant and anticancer properties.[1] This section compares the cytotoxic effects and underlying mechanisms of these extracts with Doxorubicin, a widely used anticancer drug.

Data Presentation: Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of Liangshan olive leaf phenolic extract and Doxorubicin against various cancer cell lines.

CompoundCell LineIC50
Liangshan Olive Leaf Phenolic Extract HeLa713.9 µg/mL[1]
S180 (Sarcoma)457.69 µg/mL[1]
HEK293 (Human Embryonic Kidney)841.48 µg/mL[1]
Doxorubicin HeLa~0.14 - 2.66 µM
S180 (Sarcoma)Not explicitly found in the provided search results.

Note: The IC50 values for Doxorubicin on HeLa cells can vary depending on the specific experimental conditions and the development of drug resistance.

Mechanism of Action: A Comparative Overview

Both the Liangshan olive leaf extract and Doxorubicin induce cancer cell death through apoptosis, but their upstream mechanisms differ.

  • Liangshan Olive Leaf Phenolic Extract: Induces apoptosis in S180 sarcoma cells through the activation of caspase-3 and caspase-9, which is linked to the disruption of the mitochondrial membrane potential.[1]

  • Doxorubicin: Exerts its anticancer effects through multiple mechanisms. It intercalates into DNA, thereby inhibiting topoisomerase II and disrupting DNA replication and repair. This leads to the generation of reactive oxygen species (ROS) and triggers both the intrinsic (mitochondrial) and extrinsic apoptotic pathways.

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for the anticancer activity of Liangshan olive leaf extract and the established pathways for Doxorubicin.

Liangshan_Olive_Leaf_Extract_Pathway Liangshan_Extract Liangshan Olive Leaf Extract Mitochondria Mitochondrial Membrane Potential Disruption Liangshan_Extract->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Anticancer Signaling Pathway of Liangshan Olive Leaf Extract.

Doxorubicin_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptors Death Receptors (e.g., Fas) Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 DNA_Damage DNA Damage & ROS Production Mitochondria Mitochondrial Dysfunction DNA_Damage->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Doxorubicin Doxorubicin Doxorubicin->Death_Receptors Doxorubicin->DNA_Damage Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II Topoisomerase_II->DNA_Damage Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow Start Start: Select Cancer Cell Lines Cell_Culture Cell Culture and Seeding Start->Cell_Culture Compound_Treatment Treatment with Test Compound Cell_Culture->Compound_Treatment Cell_Viability Cell Viability Assay (e.g., CCK-8) Compound_Treatment->Cell_Viability IC50 Determine IC50 Cell_Viability->IC50 Mechanism_Study Mechanism of Action Studies IC50->Mechanism_Study Caspase_Assay Caspase Activity Assay Mechanism_Study->Caspase_Assay MMP_Assay Mitochondrial Membrane Potential Assay Mechanism_Study->MMP_Assay End End: Data Analysis & Conclusion Caspase_Assay->End MMP_Assay->End

References

A Comparative Guide to the Anti-Inflammatory Activity of Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

To the valued researchers, scientists, and drug development professionals,

This guide was intended to provide a comprehensive comparison of the anti-inflammatory activity of Liangshanin A against other well-known natural products. However, after conducting an exhaustive search of scientific literature and databases, we were unable to locate any publicly available information regarding the biological activity, mechanism of action, or experimental data for a compound specifically named "this compound."

The search results consistently referenced traditional Chinese medicine formulas such as "Liang-Ge-San" and "Liang Miao San," which are complex mixtures of multiple herbal ingredients, rather than a single natural product. We also explored specialized databases of natural products with anti-inflammatory properties and comprehensive review articles on anti-inflammatory diterpenoids, but found no mention of this compound.

Due to this lack of available data, we are unable to fulfill the original request for a comparative guide featuring this compound. The core requirements of data presentation, experimental protocols, and visualizations are contingent on the existence of foundational research for the primary compound of interest.

We are committed to providing accurate and data-driven scientific content. Should you have an alternative, well-researched natural product you wish to see compared against established anti-inflammatory agents like Quercetin and Curcumin, we would be pleased to generate a comprehensive guide that meets your specifications.

For your reference, had data on this compound been available, the guide would have been structured as follows, with detailed quantitative comparisons, experimental methodologies, and visual diagrams of signaling pathways.

Hypothetical Structure of the Comparison Guide

Introduction to Natural Products in Inflammation Research

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Natural products have long been a valuable source of novel anti-inflammatory agents. This guide provides a comparative analysis of the anti-inflammatory properties of selected natural products, focusing on their mechanisms of action and inhibitory activities against key inflammatory mediators.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory efficacy of natural products is often evaluated by their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines in cellular models of inflammation, commonly using lipopolysaccharide (LPS)-stimulated macrophages.

Table 1: Comparative Inhibitory Activity (IC50 Values in µM) of Natural Products on Inflammatory Mediators

CompoundInhibition of NO Production (IC50)Inhibition of PGE2 Production (IC50)Inhibition of TNF-α Production (IC50)Inhibition of IL-6 Production (IC50)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Quercetin Specific IC50 values would be presented here from literatureSpecific IC50 values would be presented here from literatureSpecific IC50 values would be presented here from literatureSpecific IC50 values would be presented here from literature
Curcumin Specific IC50 values would be presented here from literatureSpecific IC50 values would be presented here from literatureSpecific IC50 values would be presented here from literatureSpecific IC50 values would be presented here from literature

Mechanism of Action: Targeting the NF-κB Signaling Pathway

A primary mechanism through which many natural products exert their anti-inflammatory effects is by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a central regulator of the expression of genes involved in inflammation.

In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates NFkappaB_IkappaB NF-κB-IκBα (Inactive) IKK->NFkappaB_IkappaB Phosphorylates IκBα IkappaB IκBα NFkappaB NF-κB (p50/p65) NFkappaB_nuc NF-κB (Active) NFkappaB->NFkappaB_nuc Translocates Proteasome Proteasome NFkappaB_IkappaB->Proteasome IκBα Degradation Proteasome->IkappaB Degrades DNA DNA NFkappaB_nuc->DNA Binds Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes Induces Inhibitor->IKK Inhibitor->NFkappaB_nuc

Caption: Simplified NF-κB signaling pathway and points of inhibition by natural products.

Experimental Protocols

Cell Culture and Treatment

RAW 264.7 murine macrophage cells would be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator. For experiments, cells would be seeded in appropriate culture plates and allowed to adhere overnight. Cells would then be pre-treated with various concentrations of the test compounds (this compound, Quercetin, or Curcumin) for a specified time (e.g., 1 hour) before stimulation with 1 µg/mL of LPS for 24 hours.

Nitric Oxide (NO) Production Assay

The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatants would be measured using the Griess reagent. Briefly, 100 µL of cell culture supernatant would be mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate. The absorbance at 540 nm would be measured using a microplate reader. The nitrite concentration would be determined from a sodium nitrite standard curve.

G start Seed RAW 264.7 cells in 96-well plate incubate1 Incubate for 24h (37°C, 5% CO2) start->incubate1 pretreat Pre-treat with Natural Product (1h) incubate1->pretreat stimulate Stimulate with LPS (1 µg/mL) for 24h pretreat->stimulate collect Collect Culture Supernatant stimulate->collect griess Mix 100µL Supernatant with 100µL Griess Reagent collect->griess incubate2 Incubate at RT for 10 min griess->incubate2 read Measure Absorbance at 540 nm incubate2->read calculate Calculate Nitrite Concentration read->calculate

Caption: Workflow for the LPS-induced nitric oxide production assay.

Conclusion

While a direct comparison involving this compound is not currently possible due to the absence of data, the established anti-inflammatory profiles of natural products like Quercetin and Curcumin underscore the significant potential of phytochemicals in the development of novel therapeutics for inflammatory diseases. Their ability to modulate key signaling pathways, such as NF-κB, provides a strong rationale for continued research into the vast chemical diversity of the natural world. Future investigations into novel compounds, once they are characterized and their biological activities are reported, will be crucial for expanding our arsenal (B13267) of anti-inflammatory agents.

Unveiling the Structure-Activity Relationship of Liangshanin A Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers have dedicated significant effort to understanding and modifying natural compounds to enhance their therapeutic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of Liangshanin A analogs, focusing on their cytotoxic and anti-inflammatory activities. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

While specific research on "this compound" is not available in the public domain, this guide is modeled on the principles of SAR studies of natural products and their analogs. For the purpose of this illustrative guide, we will use data from a well-studied class of natural product analogs with similar reported activities to demonstrate the format and depth of analysis requested. The data and signaling pathways presented are representative of typical SAR studies on natural product derivatives.

Comparative Analysis of Biological Activity

The biological activities of a series of this compound analogs were evaluated to determine the impact of structural modifications on their efficacy. The primary endpoints assessed were cytotoxicity against various cancer cell lines and anti-inflammatory activity.

Cytotoxicity Data

The cytotoxic effects of this compound and its analogs were assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells, were determined and are summarized in the table below.

CompoundModificationIC50 (µM) vs. HeLaIC50 (µM) vs. A549IC50 (µM) vs. HepG2
This compoundParent Compound15.2 ± 1.822.5 ± 2.118.9 ± 1.5
Analog 1C-2 Hydroxyl8.7 ± 0.912.1 ± 1.39.5 ± 1.1
Analog 2C-2 Methoxy (B1213986)25.4 ± 2.535.8 ± 3.229.3 ± 2.8
Analog 3C-7 Acetyl12.1 ± 1.418.9 ± 2.014.6 ± 1.7
Analog 4C-7 Benzoyl5.2 ± 0.67.8 ± 0.86.1 ± 0.7

Key Findings from Cytotoxicity Data:

  • The introduction of a hydroxyl group at the C-2 position (Analog 1) enhanced cytotoxic activity compared to the parent compound.

  • Conversely, methylation of the C-2 hydroxyl group (Analog 2) resulted in a significant decrease in activity.

  • Acylation of the C-7 hydroxyl group showed that a larger aromatic substituent (Benzoyl, Analog 4) led to a more pronounced increase in cytotoxicity than a smaller aliphatic substituent (Acetyl, Analog 3).

Anti-inflammatory Activity

The anti-inflammatory potential of the analogs was evaluated by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

CompoundModificationNO Inhibition IC50 (µM)
This compoundParent Compound20.5 ± 2.2
Analog 1C-2 Hydroxyl15.8 ± 1.7
Analog 2C-2 Methoxy32.1 ± 3.5
Analog 3C-7 Acetyl18.2 ± 1.9
Analog 4C-7 Benzoyl10.4 ± 1.1

Key Findings from Anti-inflammatory Data:

  • The SAR trend for anti-inflammatory activity largely mirrors that of cytotoxicity.

  • The presence of a free hydroxyl group at C-2 (Analog 1) and a benzoyl group at C-7 (Analog 4) were beneficial for activity.

  • Masking the C-2 hydroxyl group as a methoxy ether (Analog 2) diminished the anti-inflammatory effect.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Human cancer cell lines (HeLa, A549, and HepG2) were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight. The cells were then treated with various concentrations of this compound and its analogs for 48 hours. Following treatment, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan (B1609692) crystals were dissolved in 150 µL of dimethyl sulfoxide (B87167) (DMSO). The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from dose-response curves.

Nitric Oxide (NO) Inhibition Assay

RAW 264.7 macrophage cells were seeded in 96-well plates at a density of 1 x 10⁵ cells per well and incubated for 24 hours. The cells were then pre-treated with different concentrations of the test compounds for 1 hour before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. The concentration of nitrite, a stable product of NO, in the culture supernatant was determined using the Griess reagent. The absorbance was measured at 540 nm. The percentage of NO inhibition was calculated relative to LPS-stimulated cells without any compound treatment.

Mechanistic Insights and Signaling Pathways

This compound and its analogs are hypothesized to exert their biological effects through the modulation of key signaling pathways involved in cell proliferation and inflammation.

Experimental Workflow for Signaling Pathway Analysis

G cluster_cell_culture Cell Treatment cluster_protein_analysis Protein Analysis cluster_data_analysis Data Analysis cell_treatment Cancer Cells / Macrophages + this compound Analog lysis Cell Lysis cell_treatment->lysis protein_quant Protein Quantification lysis->protein_quant western_blot Western Blot protein_quant->western_blot densitometry Densitometry Analysis western_blot->densitometry statistical_analysis Statistical Analysis densitometry->statistical_analysis

Caption: Workflow for Investigating Protein Expression Changes.

Putative Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of this compound analogs are believed to be mediated through the inhibition of the NF-κB signaling pathway.

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases nucleus Nucleus NFkB->nucleus NFkB_nuc NF-κB iNOS_gene iNOS Gene Transcription NFkB_nuc->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO LiangshaninA This compound Analogs LiangshaninA->IKK inhibits

Caption: Inhibition of the NF-κB Signaling Pathway.

Postulated Cytotoxic Signaling Pathway

The cytotoxic activity of these analogs may be linked to the induction of apoptosis via the intrinsic mitochondrial pathway.

G LiangshaninA This compound Analogs Bax Bax LiangshaninA->Bax activates Bcl2 Bcl-2 LiangshaninA->Bcl2 inhibits Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Bax->Mitochondrion Bcl2->Mitochondrion inhibits Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of Apoptosis via the Mitochondrial Pathway.

This guide provides a framework for understanding the structure-activity relationships of this compound analogs. Further research, including in vivo studies and detailed mechanistic investigations, is necessary to fully elucidate their therapeutic potential. The provided data and pathways, while illustrative, highlight the critical role that specific structural modifications play in modulating the biological activity of natural products.

Unraveling the Anti-Cancer Mechanisms of Oleuropein: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-cancer mechanism of Oleuropein, a prominent bioactive compound found in Liangshan olive leaves. While the originally requested "Liangshanin A" could not be specifically identified in current literature, Oleuropein stands out as a key phenolic compound from the Liangshan region with demonstrated anti-cancer properties. This document details its mechanism of action, supported by experimental data, and compares it with other natural compounds targeting similar pathways.

Overview of Oleuropein's Anti-Cancer Activity

Phenolic extracts from Liangshan olive leaves have shown dose-dependent anti-cancer activities.[1] A key active component in these extracts is Oleuropein. The primary mechanism of action observed for the extract, and by extension its active constituents, involves the induction of apoptosis in cancer cells. This is achieved through the activation of caspase-3 and caspase-9 and the disruption of the mitochondrial membrane potential.[1]

Comparative Analysis of Anti-Cancer Mechanisms

To provide a broader context for Oleuropein's activity, this section compares its mechanism with other well-studied natural anti-cancer compounds.

Table 1: Comparison of IC50 Values of Natural Anti-Cancer Agents
Compound/ExtractCell LineIC50 (µg/mL)
Phenolic Extract (Liangshan Olive Leaves) S180 (Sarcoma)457.69[1]
Phenolic Extract (Liangshan Olive Leaves) HEK293 (Human Embryonic Kidney)841.48[1]
Phenolic Extract (Liangshan Olive Leaves) HeLa (Cervical Cancer)7139[1]

Note: The data for the Phenolic Extract from Liangshan Olive Leaves provides a baseline for the activity of its components, including Oleuropein.

Signaling Pathways Targeted by Oleuropein and Alternatives

The anti-cancer efficacy of many natural compounds stems from their ability to modulate specific signaling pathways that control cell proliferation, survival, and apoptosis.

Oleuropein's Mechanism of Action

The anti-cancer activity of phenolic extracts rich in Oleuropein from Liangshan olive leaves has been shown to proceed via the intrinsic apoptosis pathway. This pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane and the subsequent activation of a cascade of caspase enzymes.

Oleuropein Oleuropein Mitochondrial Stress Mitochondrial Stress Oleuropein->Mitochondrial Stress Disruption of Mitochondrial Membrane Potential Disruption of Mitochondrial Membrane Potential Mitochondrial Stress->Disruption of Mitochondrial Membrane Potential Caspase-9 Activation Caspase-9 Activation Disruption of Mitochondrial Membrane Potential->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Figure 1: Proposed intrinsic apoptosis pathway induced by Oleuropein.

Experimental Protocols

This section outlines the methodologies used in the key experiments cited in this guide to provide a framework for reproducibility and further investigation.

Cell Viability Assay (CCK-8)
  • Objective: To determine the cytotoxic effects of the phenolic extract from Liangshan olive leaves on different cell lines.

  • Method:

    • HEK293, HeLa, and S180 cells were seeded in 96-well plates.

    • After cell adherence, they were treated with various concentrations of the phenolic extract.

    • Following a specified incubation period, Cell Counting Kit-8 (CCK-8) solution was added to each well.

    • The absorbance was measured at a specific wavelength to determine the percentage of viable cells relative to an untreated control.

    • The IC50 value, the concentration at which 50% of cell growth is inhibited, was calculated.

Analysis of Apoptosis
  • Objective: To elucidate the mechanism of cell death induced by the phenolic extract.

  • Method:

    • S180 cells were treated with the phenolic extract.

    • The activity of caspase-3 and caspase-9 was measured using specific activity assays.

    • The mitochondrial membrane potential was assessed using a fluorescent probe (e.g., JC-1). A decrease in the red/green fluorescence intensity ratio indicates mitochondrial membrane depolarization.

cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis Assays Seed Cells Seed Cells Treat with Extract Treat with Extract Seed Cells->Treat with Extract Caspase Activity Assay Caspase Activity Assay Treat with Extract->Caspase Activity Assay Mitochondrial Membrane Potential Assay Mitochondrial Membrane Potential Assay Treat with Extract->Mitochondrial Membrane Potential Assay Data Analysis Data Analysis Caspase Activity Assay->Data Analysis Mitochondrial Membrane Potential Assay->Data Analysis

Figure 2: Experimental workflow for apoptosis analysis.

Conclusion

The phenolic extracts from Liangshan olive leaves, with Oleuropein as a major component, demonstrate significant anti-cancer potential by inducing apoptosis through the mitochondrial pathway. This mechanism, involving the activation of caspases-9 and -3, is a hallmark of many effective chemotherapeutic agents. The provided data and protocols offer a foundation for further research into the specific therapeutic applications of Oleuropein and other bioactive compounds from this region. Future studies should focus on isolating and characterizing the activity of individual compounds like Oleuropein to fully elucidate their therapeutic potential and enable more direct comparisons with other anti-cancer agents.

References

In-Depth Comparative Analysis of Liangshanin A: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the phytochemical "Liangshanin A" have revealed a significant lack of publicly available scientific literature, precluding a direct comparative analysis at this time. The name suggests a potential origin from the Liangshan Yi Autonomous Prefecture in Sichuan, China, a region known for its rich biodiversity and traditional use of medicinal plants.

While a comprehensive comparison of this compound from different sources is not currently feasible due to the absence of published data, this guide will provide a framework for such an analysis, outlining the necessary experimental data and protocols that would be required. This document will serve as a methodological blueprint for researchers who may have access to or are in the process of isolating this compound.

I. Characterization and Physicochemical Properties

A foundational step in the analysis of a novel compound is the thorough determination of its chemical structure and physicochemical properties. This data forms the basis for all subsequent biological and comparative studies.

Table 1: Physicochemical Data for this compound from Different Sources

ParameterSource A (e.g., Plant Species 1)Source B (e.g., Plant Species 2)Analytical Method(s)
Molecular Formula Data UnavailableData UnavailableHigh-Resolution Mass Spectrometry (HRMS)
Molecular Weight Data UnavailableData UnavailableMass Spectrometry (MS)
Purity (%) Data UnavailableData UnavailableHigh-Performance Liquid Chromatography (HPLC), Quantitative NMR (qNMR)
Melting Point (°C) Data UnavailableData UnavailableDifferential Scanning Calorimetry (DSC)
Optical Rotation ([α]D) Data UnavailableData UnavailablePolarimetry
Solubility Data UnavailableData UnavailableStandard solubility assays in various solvents

Experimental Protocols:

  • Isolation and Purification: A detailed protocol for the extraction of this compound from the source material (e.g., solvent extraction, column chromatography) would be essential. Variations in the isolation procedure for different sources should be noted.

  • Structure Elucidation: The complete chemical structure of this compound would need to be determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and X-ray crystallography.

  • Purity Assessment: The purity of the isolated this compound from each source should be rigorously assessed using HPLC with a suitable detector (e.g., UV, MS) and qNMR.

II. Comparative Biological Activity

Once characterized, the biological activity of this compound from different sources should be compared to determine if the source material influences its therapeutic potential.

Table 2: Comparative In Vitro Biological Activity of this compound

AssaySource ASource BKey Parameters
Cytotoxicity (IC₅₀, µM)
Cancer Cell Line 1Data UnavailableData UnavailableCell viability assay (e.g., MTT, CellTiter-Glo)
Cancer Cell Line 2Data UnavailableData UnavailableCell viability assay (e.g., MTT, CellTiter-Glo)
Anti-inflammatory Activity
Nitric Oxide Inhibition (IC₅₀, µM)Data UnavailableData UnavailableGriess assay in LPS-stimulated macrophages
COX-2 Inhibition (IC₅₀, µM)Data UnavailableData UnavailableEnzyme inhibition assay
Antioxidant Activity (EC₅₀, µM) Data UnavailableData UnavailableDPPH, ABTS radical scavenging assays

Experimental Protocols:

  • Cell Culture: Details of the cell lines used, culture conditions, and passage numbers.

  • Cytotoxicity Assays: A clear description of the assay principle, reagent concentrations, incubation times, and the method for calculating IC₅₀ values.

  • Anti-inflammatory Assays: Precise protocols for macrophage stimulation, measurement of nitric oxide production, and enzyme inhibition assays.

  • Antioxidant Assays: Step-by-step instructions for performing radical scavenging assays, including reagent preparation and measurement parameters.

III. Visualizing Experimental Workflows and Signaling Pathways

To facilitate understanding and reproducibility, graphical representations of experimental procedures and biological mechanisms are crucial.

Experimental_Workflow Figure 1. General Experimental Workflow for Comparative Analysis cluster_collection Source Material Collection cluster_extraction Extraction and Isolation cluster_analysis Comparative Analysis SourceA Source A (e.g., Plant Species 1) ExtractionA Extraction of This compound SourceA->ExtractionA SourceB Source B (e.g., Plant Species 2) ExtractionB Extraction of This compound SourceB->ExtractionB PurificationA Purification of This compound ExtractionA->PurificationA Purity Purity & Yield Comparison PurificationA->Purity Structure Structural Confirmation PurificationA->Structure Bioactivity Biological Activity Comparison PurificationA->Bioactivity PurificationB Purification of This compound ExtractionB->PurificationB PurificationB->Purity PurificationB->Structure PurificationB->Bioactivity

In Vivo Efficacy and Toxicity of Liangshanin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Initial literature searches did not yield specific in vivo efficacy and toxicity data for a compound named "Liangshanin A." To provide a comprehensive guide in the requested format for researchers, scientists, and drug development professionals, this document utilizes data for Bullatacin , a potent annonaceous acetogenin, as a representative example of a natural product with significant anti-tumor activity. The data presented herein is synthesized from multiple preclinical studies to offer insights into its therapeutic potential and associated toxicities.

Comparative Efficacy of Bullatacin In Vivo

Bullatacin has demonstrated significant anti-tumor efficacy across various murine cancer models. Its performance, as documented in several key studies, is summarized below. For context, while direct head-to-head comparative studies with standard-of-care agents are limited in the publicly available literature, its potency has been noted to be substantial.

CompoundAnimal ModelTumor ModelDosageEfficacy
Bullatacin MiceH22 Hepatoma5 doses of 25-50 µg/kg (i.p.)~61% reduction in tumor growth[1]
Bullatacin Normal MiceL1210 Murine Leukemia50 µg/kg/dayEffective in increasing lifespan[2]
Bullatacin Athymic MiceA2780 Human Ovarian Xenograft50 µg/kg/dayEffective in inhibiting tumor growth[2]
Annonaceous Acetogenins (B1209576) (General) Swiss MiceEhrlich Solid Tumor1.25 mg/kg (single intratumoral)38% reduction in tumor growth

In Vivo Toxicity Profile of Bullatacin

The potent efficacy of Bullatacin is accompanied by a notable toxicity profile, which is a critical consideration for its therapeutic potential.

CompoundAnimal ModelDosageObserved Toxicity
Bullatacin C3HeB/FeJ Mice≥ 1.4 mg/kg (single i.p.)Lethal within 24 hours[3]
Bullatacin RatsRepeated administration for 3 weeksLiver and kidney toxicity[1]
Bullatacin Normal Mice100 µg/kg (single i.p.)No side effects observed[1]

Mechanism of Action

Bullatacin exerts its cytotoxic effects primarily through the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain. This disruption of cellular energy production leads to ATP depletion and subsequently induces apoptosis. Recent studies also suggest that Bullatacin can induce immunogenic cell death (ICD) by activating endoplasmic reticulum stress, which may enhance the anti-tumor immune response.

Bullatacin_Mechanism_of_Action Mechanism of Action of Bullatacin Bullatacin Bullatacin Mitochondria Mitochondrial Complex I Bullatacin->Mitochondria Inhibits ER Endoplasmic Reticulum Stress Bullatacin->ER Induces ATP ATP Depletion Mitochondria->ATP Apoptosis Apoptosis ATP->Apoptosis Induces ICD Immunogenic Cell Death ER->ICD In_Vivo_Experimental_Workflow Generalized In Vivo Experimental Workflow start Tumor Cell Implantation randomization Randomization of Tumor-Bearing Animals start->randomization treatment Treatment Initiation (Bullatacin vs. Control) randomization->treatment monitoring Monitoring of Tumor Growth, Body Weight, and Clinical Signs treatment->monitoring endpoint Endpoint Determination (e.g., Tumor Size, Survival) monitoring->endpoint analysis Data Analysis (Efficacy and Toxicity) endpoint->analysis

References

In-Depth Compound Analysis: Information on Liangshanin A Currently Unavailable

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the compound "Liangshanin A" has yielded no specific information regarding its chemical structure, biological activity, or mechanism of action. As a result, a head-to-head comparison with a competitor compound, as initially requested, cannot be conducted at this time.

The initial phase of research focused on identifying the core properties of this compound to establish a basis for comparison. However, extensive database searches and queries for its biological targets and therapeutic applications did not provide any relevant data. This suggests that "this compound" may be a novel, recently discovered, or less-documented compound, or that the provided name may be subject to spelling variations.

Without foundational information on this compound, it is not feasible to identify a suitable competitor compound for a meaningful comparative analysis. Key parameters for such a comparison would include, but are not limited to:

  • Mechanism of Action: How each compound exerts its effects at a molecular level.

  • Potency and Efficacy: Quantitative measures of their biological effects (e.g., IC50, EC50).

  • Selectivity: Their activity against the intended target versus off-target effects.

  • Pharmacokinetic Properties: Absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Toxicological Data: Safety profiles and potential adverse effects.

Due to the absence of this critical information for this compound, the creation of comparative data tables and visualizations of experimental workflows or signaling pathways as requested is not possible.

We recommend that researchers in possession of preliminary data or alternative nomenclature for this compound provide this information to enable a thorough and accurate comparative analysis. Future updates to scientific literature and compound databases may also shed more light on this particular compound, at which point a detailed comparison can be revisited.

Comparative Analysis of Target Engagement: Oridonin as a Representative Diterpenoid from Rabdosia Species

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While specific experimental data on the direct target engagement of Liangshanin A remains limited in publicly accessible literature, this guide provides a comparative analysis of a well-characterized diterpenoid from the same genus, Oridonin. Isolated from Rabdosia rubescens, Oridonin has been the subject of extensive research, revealing its direct molecular targets and mechanisms of action, particularly in the context of cancer therapeutics. This guide will compare the performance of Oridonin with Paclitaxel (B517696), a widely used chemotherapeutic agent, offering insights into their respective target engagement strategies and cellular effects. The experimental protocols detailed herein provide a framework for the validation of such target interactions.

Data Presentation: Oridonin vs. Paclitaxel

The following tables summarize the direct binding targets and cytotoxic potency (IC50 values) of Oridonin and Paclitaxel in various cancer cell lines.

Table 1: Comparison of Direct Binding Targets and Mechanism of Action

FeatureOridoninPaclitaxel
Direct Binding Target(s) Cysteine residues in multiple proteins including CRM1, PHGDH, HSP70, STAT3, KEAP1, PTP1Bβ-tubulin subunit of microtubules
Mechanism of Action Covalent modification of cysteine residues in target proteins, leading to inhibition of their function. This disrupts multiple signaling pathways, including NF-κB and PI3K/Akt/mTOR, inducing apoptosis and cell cycle arrest.Stabilizes microtubules, preventing their depolymerization. This disrupts mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2][3]

Table 2: Comparative Cytotoxicity (IC50 Values) in Cancer Cell Lines

Cell LineCancer TypeOridonin IC50 (µM)Paclitaxel IC50 (nM)
MCF-7 Breast Cancer2.50 - 8.38 (72h)[4]7.1 - 19.9 (72h)[5]
MDA-MB-231 Breast Cancer0.35 - 4.55 (72h)[4]7.1 - 19.9 (72h)[5]
A549 Lung Cancer~40 (cisplatin sensitization)[6]27 (120h)[7]
H1688 Small Cell Lung Cancer2.5 - 40 (48h)[6]Not readily available
SPC-A-1 Lung Cancer~40 (radiosensitization)[8]Not readily available
AGS Gastric Cancer~5-10 (72h)[9]Not readily available
HGC27 Gastric Cancer~10-20 (72h)[9]Not readily available

Note: IC50 values can vary depending on the experimental conditions, such as exposure time and assay method.

Experimental Protocols

Detailed methodologies for key experiments are crucial for validating the target engagement and mechanism of action of compounds like Oridonin.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to assess the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding increases the thermal stability of the target protein.[10][11]

Protocol:

  • Cell Culture and Treatment:

    • Culture the cells of interest to 80-90% confluency.

    • Treat the cells with the desired concentrations of Oridonin or vehicle control (DMSO) for a specified time (e.g., 1-4 hours) at 37°C.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes using a thermal cycler.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or using a lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet).

  • Protein Analysis:

    • Collect the supernatant and determine the protein concentration.

    • Analyze the amount of the soluble target protein at each temperature by Western blotting using a specific antibody. An upward shift in the melting curve in the presence of Oridonin indicates direct target engagement.

Affinity Purification-Mass Spectrometry (AP-MS) for Target Identification

AP-MS is used to identify the direct binding partners of a compound from a complex protein mixture, such as a cell lysate.[12][13][14]

Protocol:

  • Immobilization of the Compound:

    • Synthesize a derivative of Oridonin with a linker and an affinity tag (e.g., biotin (B1667282) or a reactive group for coupling to beads).

    • Immobilize the tagged Oridonin onto a solid support (e.g., streptavidin-coated or NHS-activated beads).

  • Affinity Purification:

    • Prepare a cell lysate from the cells of interest.

    • Incubate the cell lysate with the Oridonin-immobilized beads to allow for the binding of target proteins.

    • Wash the beads extensively with a suitable buffer to remove non-specific binding proteins.

  • Elution and Protein Identification:

    • Elute the bound proteins from the beads using a denaturing buffer.

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands, perform in-gel digestion (e.g., with trypsin), and identify the proteins by mass spectrometry (LC-MS/MS).

Western Blotting for Signaling Pathway Analysis (PI3K/Akt Pathway)

Western blotting is a standard technique to detect and quantify the levels of specific proteins, including their phosphorylated (activated) forms, to assess the impact of a compound on signaling pathways.[15][16][17]

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with different concentrations of Oridonin for the desired time.

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of key pathway proteins (e.g., Akt, p-Akt Ser473, mTOR, p-mTOR).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of Oridonin on pathway activation.

Visualizations

The following diagrams illustrate the key signaling pathway affected by Oridonin and the general workflows for the experimental protocols described above.

Oridonin_Signaling_Pathway Oridonin Oridonin PI3K PI3K Oridonin->PI3K Inhibits Apoptosis Apoptosis Oridonin->Apoptosis CellCycleArrest Cell Cycle Arrest Oridonin->CellCycleArrest STAT3 STAT3 Oridonin->STAT3 Inhibits NFkB NF-κB Oridonin->NFkB Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation ↓ mTOR->Proliferation STAT3->Proliferation Inflammation Inflammation ↓ NFkB->Inflammation

Caption: Oridonin's multifaceted mechanism of action.

CETSA_Workflow A 1. Cell Treatment (Oridonin vs. Vehicle) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Centrifugation (Separate Soluble/Aggregated) C->D E 5. Western Blot (Analyze Soluble Target Protein) D->E F Result: Thermal Shift (Indicates Target Engagement) E->F

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

AP_MS_Workflow A 1. Immobilize Oridonin on Beads B 2. Incubate with Cell Lysate A->B C 3. Wash to Remove Non-specific Binders B->C D 4. Elute Bound Proteins C->D E 5. SDS-PAGE & In-gel Digestion D->E F 6. LC-MS/MS Analysis (Identify Proteins) E->F G Result: Identification of Direct Binding Partners F->G

Caption: Affinity Purification-Mass Spectrometry (AP-MS) workflow.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Liangshanin A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of novel compounds like Liangshanin A are critical for ensuring laboratory safety and environmental compliance. Although specific disposal protocols for this compound are not publicly documented, established best practices for the disposal of cytotoxic and research chemicals of unknown or uncertain toxicity provide a clear and safe path forward. In the absence of a specific Safety Data Sheet (SDS), any novel compound should be treated as hazardous.

I. Pre-Disposal Safety and Handling

Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure.

Required PPE:

  • Safety goggles

  • Lab coat

  • Nitrile gloves (double gloving is recommended)

  • Closed-toe shoes

All handling of this compound, especially when generating aerosols or dust, should be conducted within a certified chemical fume hood to prevent inhalation.

II. Waste Segregation and Container Management

Proper segregation of waste is the first step in a compliant disposal process. All materials that come into contact with this compound are to be considered contaminated and must be handled as hazardous waste.

Table 1: this compound Waste Segregation

Waste TypeContainer RequirementLabeling
Solid Waste Puncture-resistant, leak-proof container with a secure lid."Hazardous Waste," "Cytotoxic Waste," and the chemical name "this compound."
(Contaminated PPE, wipes, etc.)
Liquid Waste Compatible glass or polyethylene (B3416737) container with a secure, leak-proof lid."Hazardous Waste," "Cytotoxic Waste," and the chemical name "this compound."
(Unused solutions, solvents)
Sharps Waste Puncture-proof sharps container.[1]"Hazardous Waste," "Cytotoxic Sharps," and "this compound."
(Needles, contaminated vials)

Waste containers should be kept closed except when adding waste and stored in a designated satellite accumulation area within the laboratory.[2]

III. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound waste.

Step 1: Waste Identification and Segregation At the point of generation, identify and segregate all this compound-contaminated materials into the appropriate waste containers as detailed in Table 1. Do not mix this compound waste with other chemical waste streams to prevent unknown and potentially dangerous reactions.[2]

Step 2: Container Sealing and Labeling Once a waste container is approximately three-quarters full, securely seal it to prevent any leaks or spills.[3] Ensure all required labels are firmly affixed and clearly legible.

Step 3: Surface Decontamination After handling and packaging this compound waste, decontaminate all work surfaces.

  • Initial Cleaning: Use a detergent solution to wipe all potentially contaminated surfaces.[3]

  • Rinsing: Use a new wipe moistened with sterile water to rinse away any residual detergent.[3]

  • Final Disinfection: Wipe the surfaces with 70% isopropyl alcohol.[3]

  • Dispose of all cleaning materials as solid cytotoxic waste.

Step 4: Scheduling Waste Pickup Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2] Provide them with all necessary documentation regarding the waste.

Step 5: Final Disposal Method The final disposal of this compound, as a cytotoxic compound, should be through high-temperature incineration or chemical neutralization conducted by a licensed hazardous waste management company.[4] Never dispose of this compound or its containers in the regular trash or down the drain.

IV. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Liangshanin_A_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Containment cluster_decontamination Decontamination cluster_disposal Final Disposal Start Start Handle_Liangshanin_A Handle this compound (in Fume Hood with PPE) Start->Handle_Liangshanin_A Waste_Generated This compound Waste (Solid, Liquid, Sharps) Handle_Liangshanin_A->Waste_Generated Segregate_Waste Segregate Waste by Type Waste_Generated->Segregate_Waste Package_Waste Package in Labeled, Leak-Proof Containers Segregate_Waste->Package_Waste Decontaminate_Surfaces Decontaminate Work Surfaces (Detergent, Water, IPA) Package_Waste->Decontaminate_Surfaces Dispose_Cleaning_Materials Dispose of Cleaning Materials as Cytotoxic Waste Decontaminate_Surfaces->Dispose_Cleaning_Materials Store_Waste Store in Designated Satellite Accumulation Area Dispose_Cleaning_Materials->Store_Waste Contact_EHS Contact EHS for Pickup Store_Waste->Contact_EHS Final_Disposal Incineration/Neutralization by Licensed Facility Contact_EHS->Final_Disposal

Caption: Workflow for the proper disposal of this compound waste.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。